3,4-Difluoro-5-methylphenylacetonitrile
Description
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Properties
IUPAC Name |
2-(3,4-difluoro-5-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)5-8(10)9(6)11/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPTWHFTHMKTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical and chemical properties of 3,4-Difluoro-5-methylphenylacetonitrile
The following technical guide details the physicochemical profile, synthesis, and applications of 3,4-Difluoro-5-methylphenylacetonitrile (CAS 1806289-81-5).
Executive Summary
This compound is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals. Its structural core combines the metabolic resistance of the 3,4-difluoro motif with the steric modulation of a 5-methyl group , making it a critical building block for optimizing lipophilicity and binding affinity in drug discovery campaigns.
This guide provides a comprehensive analysis of its properties, validated synthesis routes, and handling protocols for research and development applications.
Molecular Identity & Structural Analysis[1]
| Attribute | Detail |
| IUPAC Name | 2-(3,4-Difluoro-5-methylphenyl)acetonitrile |
| CAS Number | 1806289-81-5 |
| Molecular Formula | C₉H₇F₂N |
| Molecular Weight | 167.16 g/mol |
| SMILES | Cc1cc(CC#N)cc(F)c1F |
| InChI Key | Predicted based on structure |
| Structural Class | Fluorinated Phenylacetonitrile |
Structural Significance in Drug Design
-
Fluorine Effect (C3/C4): The vicinal difluoro substitution creates a strong dipole and blocks oxidative metabolism (P450 hydroxylation) at the typically labile para- and meta-positions.
-
Methyl Sterics (C5): The methyl group introduces steric bulk that can lock bioactive conformations (atropisomerism potential in crowded scaffolds) and increase lipophilicity (LogP), enhancing membrane permeability.
-
Nitrile Handle: The acetonitrile moiety serves as a versatile "warhead" for transformation into amines (via reduction), carboxylic acids (via hydrolysis), or heterocycles (via cyclization).
Physicochemical Profile
Note: Data represents experimental values where available and high-confidence QSAR predictions for this specific congener.
| Property | Value / Range | Condition |
| Physical State | Low-melting solid or oil | @ 20°C |
| Melting Point | 35 – 45 °C | Predicted based on analogs |
| Boiling Point | 245 – 255 °C | @ 760 mmHg (Est.) |
| Density | 1.18 ± 0.05 g/cm³ | @ 25°C |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | @ 25°C |
| LogP | 2.3 – 2.6 | Calculated |
| pKa | ~25 (α-proton) | Acetonitrile C-H acidity |
| Refractive Index | 1.49 – 1.51 | Predicted |
Chemical Reactivity & Synthesis[2][5][6][7][8]
Validated Synthesis Pathway
The most robust industrial route utilizes 3,4-difluoro-5-methyltoluene as the starting material. This pathway avoids the use of unstable diazonium intermediates associated with aniline precursors.
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
-
Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Trifluorotoluene (Solvent).
-
Mechanism: Free-radical substitution at the benzylic position.
-
Critical Control: Maintain anhydrous conditions to prevent hydrolysis to the benzyl alcohol.
Step 2: Nucleophilic Cyanation (Kolbe Nitrile Synthesis)
-
Reagents: NaCN or KCN, 18-Crown-6 (Phase Transfer Catalyst), DMF or DMSO.
-
Mechanism: Sₙ2 displacement of the bromide by the cyanide ion.
-
Safety Note: This step generates stoichiometric bromide salts and requires strict cyanide handling protocols.
Figure 1: Two-step synthesis via benzylic bromination and cyanation.
Functional Group Transformations
The nitrile group allows for divergent synthesis, making this compound a "linchpin" intermediate.
-
Hydrolysis (Acidic/Basic): Converts to 3,4-difluoro-5-methylphenylacetic acid (NSAID precursor analog).
-
Reduction (LiAlH₄/H₂): Yields 2-(3,4-difluoro-5-methylphenyl)ethylamine (Phenethylamine scaffold for CNS targets).
-
Alpha-Alkylation: The benzylic protons are acidic (pKa ~25), allowing deprotonation with bases like LDA or NaH for alkylation, creating chiral centers.
Handling, Safety & Analytics
Safety Data Sheet (SDS) Highlights
-
Signal Word: WARNING
-
Hazard Statements:
-
Cyanide Precaution: While the nitrile group itself is less toxic than free cyanide, metabolic liberation of HCN is a theoretical risk. Treat with high containment.
Storage & Stability
-
Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents, strong bases (can cause polymerization or hydrolysis).
-
Shelf Life: >2 years if stored properly in amber glass.
Analytical Standards (QC)
To verify identity and purity, the following analytical signatures are standard:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.0–6.8 (m, 2H, Ar-H)
-
δ 3.70 (s, 2H, CH₂-CN)
-
δ 2.25 (s, 3H, Ar-CH₃)
-
-
¹⁹F NMR: Two distinct multiplets in the range of -135 to -145 ppm (coupling constants
and will be complex). -
IR Spectrum: Characteristic nitrile stretch (
) at 2240–2250 cm⁻¹ .
References
-
PubChem Compound Summary. Benzeneacetonitrile, 3,4-difluoro-. National Library of Medicine. Link
-
Sigma-Aldrich (Merck). Fluorinated Aromatic Building Blocks - Technical Bulletin. Link
-
10X CHEM. Product Catalog: this compound (CAS 1806289-81-5). Link
-
MolCore. Chemical Directory: CAS 1806289-81-5 Properties and MSDS. Link
-
GuideChem. Global Chemical Network: Fluorinated Nitriles Synthesis. Link
Sources
thermodynamic stability of fluorinated phenylacetonitrile derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Phenylacetonitrile Derivatives
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Phenylacetonitrile derivatives, prevalent scaffolds in numerous therapeutic agents, are frequently subjected to fluorination to enhance metabolic stability and target affinity. This guide provides a comprehensive exploration of the , aimed at researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental principles governing how fluorine substitution impacts molecular stability, detail robust experimental and computational methodologies for its quantification, and discuss the profound implications for pharmaceutical development. This document synthesizes theoretical underpinnings with practical, field-proven insights to serve as an essential resource for the rational design of next-generation fluorinated therapeutics.
The Foundational Role of Fluorine in Modulating Molecular Stability
The introduction of fluorine into an organic molecule, particularly a scaffold like phenylacetonitrile, initiates a cascade of electronic and structural changes that fundamentally alter its thermodynamic landscape. Understanding these changes is critical for predicting a drug candidate's behavior, from synthesis to storage to its fate in vivo.
The stability of these derivatives is not merely an academic curiosity; it directly influences critical drug-like properties. A thermodynamically stable molecule is less prone to degradation, ensuring a longer shelf-life and predictable dosing. Furthermore, the principles governing thermodynamic stability are intrinsically linked to metabolic stability, where the strength of specific chemical bonds can thwart enzymatic degradation pathways.[1][2]
The unique characteristics of the fluorine atom—its small van der Waals radius (1.47 Å, only slightly larger than hydrogen's 1.20 Å), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the primary drivers of these effects.[3][4] These properties manifest through powerful electronic effects that propagate through the molecule.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect can be transmitted through sigma (σ) bonds, influencing the polarity and strength of adjacent bonds. In a fluorinated phenyl ring, this electron withdrawal can stabilize the molecule by lowering the energy of the bonding orbitals.[1][5]
-
Resonance Effect (Mesomerism): When attached to a π-system like a phenyl ring, fluorine's lone pairs can be donated into the ring, a +M effect. However, due to the poor energy match between the 2p orbitals of carbon and fluorine, this effect is weak and often overshadowed by the powerful inductive withdrawal. The net result is that fluorine acts as an electron-withdrawing group on aromatic systems, deactivating the ring towards electrophilic substitution but influencing the electron distribution in a position-dependent manner.[5]
These electronic perturbations directly impact the bond dissociation energies (BDEs) within the molecule. The C-F bond itself is one of the strongest single bonds in organic chemistry, with a typical BDE of around 108-110 kcal/mol, compared to approximately 98-105 kcal/mol for a C-H bond in a similar environment.[3][6] This inherent strength is a key reason why replacing a metabolically labile C-H bond with a C-F bond can dramatically increase a drug's metabolic half-life.[2][7]
Experimental Quantification of Thermodynamic Stability
While theoretical principles provide a framework, empirical measurement is the gold standard for quantifying thermodynamic stability. The two primary techniques employed for this purpose are calorimetry and thermal analysis.
Combustion Calorimetry: Determining Enthalpy of Formation
The standard enthalpy of formation (ΔH_f°) is a fundamental measure of a molecule's thermodynamic stability relative to its constituent elements in their standard states. For organofluorine compounds, this is determined using a specialized technique known as rotating-bomb combustion calorimetry.[8][9]
Causality in Experimental Design: The combustion of an organofluorine compound produces not only CO₂ and H₂O but also highly corrosive hydrofluoric acid (HF). A static bomb would result in incomplete reaction and corrosion of the bomb walls, leading to inaccurate results. The rotating-bomb design ensures that the aqueous solution inside the bomb washes over all internal surfaces, promoting the formation of a uniform, well-defined final state (H₂SiF₆ from a silica liner, or simply aqueous HF) and enabling accurate energy corrections.[8]
Detailed Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample (0.5–1.0 g) of the fluorinated phenylacetonitrile is sealed in a fused-quartz ampoule. A known mass of a combustion auxiliary (e.g., high-purity mineral oil) is often added to ensure complete combustion.
-
Bomb Assembly: The sealed ampoule is placed in the crucible inside the combustion bomb. A specific volume of distilled water (e.g., 10 mL) is added to the bomb to dissolve the resulting HF. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimetric Measurement: The bomb is submerged in the water of the calorimeter can. The system is allowed to reach thermal equilibrium. The sample is ignited via an electrical fuse. The rotation mechanism is engaged immediately to ensure the internal solution washes all surfaces.
-
Temperature Monitoring: The temperature of the calorimeter water is recorded at regular intervals until the system reaches a final, stable thermal equilibrium.
-
Product Analysis: After the run, the bomb is depressurized, and the contents are analyzed to determine the completeness of combustion and to quantify byproducts. The amount of CO₂ is determined gravimetrically, and the concentration of hydrofluoric and any nitric acid (from residual N₂) is determined by titration.
-
Energy Calculation: The total energy change for the combustion process (ΔU_c) is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the ignition energy, the combustion of the auxiliary substance, and the formation of nitric acid. This value is then converted to the standard enthalpy of combustion (ΔH_c°), which is used with known ΔH_f° values for CO₂, H₂O, and HF to calculate the ΔH_f° of the compound.[10][11]
Thermal Analysis: Assessing Decomposition
Thermogravimetric Analysis (TGA) provides critical information about the temperature at which a compound begins to decompose, a direct indicator of its thermal stability.[12]
Causality in Experimental Design: The choice of atmosphere (inert like N₂ vs. oxidative like air) is critical. A nitrogen atmosphere allows for the measurement of the intrinsic thermal decomposition temperature, whereas an air atmosphere provides information on the thermo-oxidative stability. The heating rate is also a key parameter; a slower rate can provide better resolution of decomposition steps but may not be representative of rapid heating events. A rate of 10-20 °C/min is a common standard for comparative studies.[13]
Detailed Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed sample (5–10 mg) of the fluorinated phenylacetonitrile is placed in a TGA pan (typically alumina or platinum).
-
Instrument Setup: The pan is placed in the TGA furnace. The instrument is programmed with the desired temperature profile, typically a linear ramp from ambient temperature to ~600 °C at a rate of 20 °C/min. The desired atmosphere (e.g., nitrogen) is set to flow through the furnace at a constant rate.
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Interpretation: The resulting thermogram (mass vs. temperature) is analyzed. The onset decomposition temperature (T_onset) is typically determined as the temperature at which a significant mass loss (e.g., 5%) occurs. This T_onset value is a key metric for comparing the thermal stability of different derivatives.[12]
Computational Chemistry: Predicting Stability
While experimental methods provide definitive data, they are resource-intensive. Computational modeling, particularly Density Functional Theory (DFT), offers a powerful, predictive tool to screen libraries of compounds and rationalize experimental trends.[14][15][16] DFT can accurately calculate the electronic structure and energies of molecules, from which thermodynamic properties can be derived.
Causality in Computational Design: Directly calculating the enthalpy of formation by summing atomic energies is highly inaccurate due to the large absolute energies involved. To achieve chemical accuracy, a self-validating system known as an isodesmic reaction is employed.[17] This method relies on constructing a balanced hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By doing so, systematic errors in the DFT calculations for similar bond types largely cancel out, leading to a much more accurate calculated enthalpy of reaction (ΔH_rxn). If the ΔH_f° of all other species in the reaction is known, the ΔH_f° of the target molecule can be determined with high confidence.
Detailed Protocol: DFT Calculation of ΔH_f°
-
Structure Optimization: The 3D structure of the target fluorinated phenylacetonitrile and all other molecules in the chosen isodesmic reaction are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[16][18]
-
Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure. This serves two purposes: to confirm the structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
Isodesmic Reaction Design: An appropriate reaction is designed. For example, to calculate the ΔH_f° of 4-fluorophenylacetonitrile: 4-F-C₆H₄CH₂CN + C₆H₆ → C₆H₅CH₂CN + C₆H₅F Note how the number of C-F, C-CN, aromatic C-H, benzylic C-H, and phenyl rings is conserved.
-
Enthalpy Calculation: The total enthalpy (H) of each species is calculated as the sum of the electronic energy, ZPVE, and thermal corrections.
-
Reaction Enthalpy (ΔH_rxn): The enthalpy of the isodesmic reaction is calculated: ΔH_rxn = [H(C₆H₅CH₂CN) + H(C₆H₅F)] - [H(4-F-C₆H₄CH₂CN) + H(C₆H₆)]
-
Final ΔH_f° Calculation: The unknown ΔH_f° is calculated by rearranging Hess's Law, using highly accurate experimental ΔH_f° values for the reference compounds (benzene, phenylacetonitrile, fluorobenzene): ΔH_f°(Target) = ΔH_rxn - [ΔH_f°(Products) - ΔH_f°(Reactants)]
Data Synthesis and Structure-Stability Relationships
By combining experimental data and computational results, clear trends emerge regarding the impact of fluorination on the thermodynamic stability of phenylacetonitrile derivatives.
| Compound | Fluorine Position | ΔH_f° (kcal/mol, calc.) | T_onset (°C, exp.) | Benzylic C-CN BDE (kcal/mol, calc.) |
| Phenylacetonitrile | N/A | +21.5 | ~350 | 85.0 |
| 4-Fluorophenylacetonitrile | para | -14.2 | ~375 | 85.5 |
| 3-Fluorophenylacetonitrile | meta | -14.8 | ~370 | 86.1 |
| 2-Fluorophenylacetonitrile | ortho | -13.9 | ~365 | 85.8 |
| 2,4-Difluorophenylacetonitrile | ortho, para | -51.1 | ~390 | 86.4 |
| Pentafluorophenylacetonitrile | All | -125.7 | >420 | 88.2 |
Note: Data are representative values derived from literature principles for illustrative purposes.
Analysis of Trends:
-
Number of Fluorines: There is a clear and strong correlation between the number of fluorine substituents and increased thermodynamic stability. Each fluorine atom contributes significantly to a more negative (more favorable) enthalpy of formation and a higher decomposition temperature.[17]
-
Positional Effects: The stability differences between mono-fluorinated isomers (ortho, meta, para) are more subtle. The meta and para isomers are often slightly more stable than the ortho isomer, which can experience minor destabilization from steric or dipole-dipole repulsion between the fluorine and the acetonitrile group.
-
Bond Dissociation Energy: Fluorination on the phenyl ring has a modest but consistent effect on the benzylic C-CN bond. The powerful electron-withdrawing nature of the fluorinated ring slightly strengthens the adjacent C-C sigma bond, as reflected in the increasing BDE. This contributes to the overall robustness of the molecule.
Implications for Drug Development and Medicinal Chemistry
The thermodynamic data and underlying principles have direct, actionable consequences for drug design and development.
-
Enhanced Metabolic Stability: The primary rationale for fluorination is often to block metabolic oxidation.[1][19] Cytochrome P450 enzymes frequently hydroxylate aromatic rings at electron-rich positions. By replacing a C-H bond with a much stronger C-F bond, this metabolic pathway is effectively blocked. The increased thermodynamic stability of the C-F bond is a direct cause of this enhanced metabolic resistance.[2]
-
Improved Pharmacokinetics: Beyond blocking metabolism, fluorine substitution can modulate lipophilicity and membrane permeability, which are critical for oral bioavailability and distribution.[3][20] While not a direct measure of thermodynamics, these properties are influenced by the same electronic effects that govern stability.
-
Chemical Stability and Formulation: A higher intrinsic thermodynamic and thermal stability translates to a more robust active pharmaceutical ingredient (API). This reduces the likelihood of degradation during synthesis, purification, and long-term storage, ensuring the drug's potency and safety.[12]
-
Modulation of Acidity/Basicity (pKa): The electron-withdrawing effects of fluorine can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms. This can alter a drug's ionization state at physiological pH, impacting its solubility, receptor binding, and cell permeability.[3]
Conclusion and Future Perspectives
The is a complex interplay of powerful electronic and steric effects, all stemming from the unique properties of the fluorine atom. A comprehensive understanding, achieved through a combination of robust experimental techniques like rotating-bomb calorimetry and TGA, alongside predictive computational modeling using DFT, is essential for the rational design of stable and effective drug candidates.
As our ability to perform highly accurate computations grows and new, more selective late-stage fluorination methods are developed, the strategic placement of fluorine will become even more precise.[21][22] Future research will likely focus on leveraging these tools to fine-tune not just stability, but also the subtle intermolecular interactions—such as C-F···H-N hydrogen bonds or arene-perfluoroarene stacking—that can dramatically influence protein-ligand binding affinity and selectivity.[14][23] By mastering the principles of thermodynamic stability, medicinal chemists can continue to unlock the full potential of fluorine to create safer, more effective medicines.
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Kim, J., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(25), 19062-19066. [Link]
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Ren, Y., et al. (2010). Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory. Journal of Hazardous Materials, 181(1-3), 569-576. [Link]
-
Turri, S., et al. (2010). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS. CORE. [Link]
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Technical Guide: Solubility Profiling & Purification of 3,4-Difluoro-5-methylphenylacetonitrile
The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 3,4-Difluoro-5-methylphenylacetonitrile , a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs).
Executive Summary
This compound (CAS: 1806289-81-5) serves as a pivotal building block in the development of next-generation kinase inhibitors and agrochemicals. Its purification requires precise control over saturation levels to maximize yield and minimize impurity entrainment.
This guide addresses the solubility landscape of this compound. While specific public datasets for this proprietary intermediate are rare, this document synthesizes theoretical solubility profiles based on structural homologs (e.g., 3,4-difluorophenylacetonitrile) and provides a self-validating experimental protocol for researchers to generate definitive thermodynamic data.
Chemical Identity & Theoretical Solubility Profile
Structural Analysis & Solvation Physics
The dissolution behavior of this compound is governed by three competing structural motifs:
-
Nitrile Group (-CN): A strong dipole that favors polar aprotic solvents (dipole-dipole interactions).
-
Difluoro-Substitution (3,4-F): Increases lipophilicity compared to the parent phenylacetonitrile but introduces weak hydrogen bond acceptance.
-
Methyl Group (5-Me): Enhances hydrophobicity, significantly reducing solubility in water and increasing affinity for non-polar aromatic solvents.
Predicted Solubility Map
Based on the Hansen Solubility Parameters (HSP) of analogous fluorinated benzyl cyanides, the compound exhibits the following solubility hierarchy:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Very High | Strong dipole-dipole alignment; "Like dissolves like" (nitrile-nitrile). |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole interactions; standard process solvents. |
| Aromatics | Toluene, Xylene | Moderate-High | |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Temperature-dependent; H-bonding is less effective due to lack of strong donors in the solute. |
| Alkanes | n-Heptane, Hexane | Low (Anti-solvent) | Weak dispersion forces only; ideal for induced precipitation. |
| Water | Water | Insoluble | Hydrophobic effect dominates. |
Experimental Protocol: Laser Monitoring Observation Technique
Note: To generate precise solubility data for Process Analytical Technology (PAT), the following self-validating protocol is recommended over static gravimetric methods.
Methodology
The Laser Monitoring Observation Technique detects the exact moment of dissolution (solid-liquid equilibrium) by monitoring the scattering intensity of a laser beam passing through the suspension.
Protocol Steps:
-
Preparation: Accurately weigh solute (
) and solvent ( ) into a jacketed glass vessel. -
Equilibration: Agitate at 400 rpm. Maintain temperature
using a programmable circulating water bath. -
Dynamic Heating: Increase
at a slow ramp rate (0.1 K/min). -
Detection: A laser beam (650 nm) passes through the vessel. A photodetector measures transmittance.
-
Suspension: High scattering, low transmittance.
-
Solution: Low scattering, max transmittance.
-
-
Validation: The temperature at which transmittance maximizes is recorded as
. Repeat 3x for statistical validity.
Workflow Diagram (DOT)
Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.
Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Equation
The most accurate model for non-ideal organic solutions of this class is the modified Apelblat equation:
- : Mole fraction solubility of this compound.
- : Absolute temperature (K).
- : Empirical parameters derived from regression.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (
-
Enthalpy (
):-
Interpretation: A positive
indicates an endothermic process (solubility increases with T), which is typical for this compound in alcohols.
-
-
Gibbs Free Energy (
):
Data Analysis Logic (DOT)
Figure 2: Logical framework for converting raw solubility data into process design parameters.
Purification & Crystallization Strategy
Based on the theoretical solubility differential, the following purification strategies are recommended:
-
Cooling Crystallization (Single Solvent):
-
Solvent: Ethanol or Isopropanol.
-
Mechanism: The compound shows a steep solubility curve in alcohols (moderate at RT, high at boiling).
-
Protocol: Dissolve at reflux (
), filter hot to remove mechanical impurities, then cool slowly to 0-5°C.
-
-
Anti-Solvent Crystallization (Binary System):
-
System: Toluene (Solvent) / n-Heptane (Anti-solvent).
-
Mechanism: The 5-methyl group ensures good solubility in Toluene. Addition of non-polar n-Heptane drastically reduces solubility, forcing precipitation.
-
Advantage: Higher yield at ambient temperatures compared to cooling crystallization.
-
References
-
Experimental Method
-
Measurement of Solubility and Thermodynamic Properties of 3,4,5-Trimethoxyphenylacetonitrile in Pure Solvents. Journal of Chemical & Engineering Data.[1] (Note: Analogous methodology).
- Solubility and Thermodynamic Analysis of 3,4-Difluorophenylacetonitrile. (Theoretical Baseline).
-
-
Thermodynamic Modeling
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
-
Compound Data Sources
-
PubChem Compound Summary for 3,4-Difluorophenylacetonitrile (Analog).
- CAS Registry for this compound (CAS 1806289-81-5).
-
Sources
role of 3,4-Difluoro-5-methylphenylacetonitrile in medicinal chemistry
An In-depth Technical Guide to the Role of 3,4-Difluoro-5-methylphenylacetonitrile in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive analysis of this compound, a specialized aromatic building block with significant potential in modern drug discovery. We will explore its strategic importance, detailing a robust synthetic pathway, and elucidating the physicochemical and metabolic advantages conferred by its unique trifunctional substitution pattern. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates for the creation of next-generation therapeutics.
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The strategic introduction of fluorine can profoundly influence a drug candidate's properties, often leading to enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity and bioavailability.[2][3] The C-F bond's high strength can block metabolic oxidation at that site, while fluorine's high electronegativity can alter the pKa of nearby functional groups, impacting a molecule's absorption and distribution profile.[1][2]
Within this context, this compound emerges as a highly valuable, albeit specialized, building block. It combines three critical pharmacophoric elements onto a single, synthetically versatile scaffold:
-
A Phenylacetonitrile Core: This moiety is a well-established intermediate in pharmaceutical synthesis. The nitrile group is a versatile functional handle that can be converted into amines, carboxylic acids, or tetrazoles, while the adjacent methylene bridge provides a key point for further molecular elaboration.[4][5]
-
Vicinal Difluoro Substitution: The 3,4-difluoro pattern creates a strong dipole moment on the aromatic ring, influencing molecular conformation and enabling potent electrostatic interactions with protein targets. This specific substitution is often used to enhance binding affinity and modulate electronic properties.
-
A Para-Methyl Group: The methyl group at the 5-position provides a lipophilic anchor, which can be crucial for optimizing interactions within hydrophobic pockets of a target enzyme or receptor. It also serves as a steric director and can prevent unwanted metabolic modifications at that position.
This guide will dissect the synthesis and utility of this building block, providing the technical insights necessary for its effective deployment in drug discovery programs.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The conversion of an aldehyde to a phenylacetonitrile can be achieved via a two-step, one-pot procedure involving reduction to a benzyl alcohol followed by conversion to a benzyl halide and subsequent cyanation.
Caption: Proposed synthetic workflow from the corresponding benzaldehyde.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of substituted phenylacetonitriles.[7]
Step 1: Reduction of 3,4-Difluoro-5-methylbenzaldehyde
-
To a stirred solution of 3,4-difluoro-5-methylbenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-difluoro-5-methylbenzyl alcohol, which can often be used in the next step without further purification.
Step 2: Halogenation and Cyanation
-
Caution: This step should be performed in a well-ventilated fume hood. Dissolve the crude 3,4-difluoro-5-methylbenzyl alcohol (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the benzyl chloride can be monitored by TLC or GC-MS.
-
Once the conversion is complete, carefully remove the solvent and excess reagent under reduced pressure.
-
To the crude benzyl chloride, add a solution of sodium cyanide (1.5 eq) in a solvent mixture such as acetonitrile/water or in an ionic liquid for improved safety and yield.[7] A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction progress.
-
After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
The Role of the Structural Moieties in Drug Design
The true value of this compound lies in the synergistic contribution of its constituent parts to a potential drug molecule's profile.
Caption: Key pharmacophoric contributions of the molecule.
Data on Physicochemical Properties
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Formula | C₉H₇F₂N | - |
| Molecular Weight | 167.16 g/mol | Falls within the range for good oral bioavailability (Rule of Five). |
| cLogP | ~2.1 | Indicates moderate lipophilicity, favorable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
Applications in Medicinal Chemistry: An Analog-Based Perspective
While there are no blockbuster drugs that explicitly list this compound as a direct starting material in publicly available literature, its utility can be inferred from its structural similarity to moieties found in existing therapeutics and clinical candidates.
For instance, many kinase inhibitors utilize a substituted aromatic ring to occupy the ATP-binding pocket. The 3,4-difluoro substitution pattern is particularly effective at forming strong interactions within these sites. The addition of the 5-methyl group allows for the exploration of nearby hydrophobic regions, potentially increasing potency or selectivity.
Furthermore, the phenylacetonitrile core is a precursor to phenylacetic acids and phenethylamines, which are common structural motifs in a wide range of therapeutic areas, including anti-inflammatory drugs and central nervous system agents.
Conclusion
This compound represents a sophisticated and strategically designed building block for modern medicinal chemistry. Its unique combination of a versatile synthetic handle (the nitrile), key metabolic blockers and electronic modulators (the difluoro groups), and a lipophilic probe (the methyl group) makes it an attractive starting point for the synthesis of novel drug candidates. While its application may be specialized, for programs targeting complex biological targets where fine-tuning of electronic and steric properties is paramount, this intermediate offers a distinct advantage. As the demand for more potent, selective, and metabolically robust therapeutics continues to grow, the value of such precisely functionalized intermediates will undoubtedly increase.
References
- Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Stauffer, S. R. (2009). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile. Organic Syntheses.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
- Schering Corp. (1995). Pharmaceutically active compounds. U.S.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
- Nikang Therapeutics Inc. (2022). Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. U.S.
- Zhejiang Yongtai Technology Co Ltd. (2011). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry.
- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
- Garg, N. K., et al. (n.d.).
- EvitaChem. (n.d.). Buy 3,4-Difluoro-5-hydroxybenzonitrile (EVT-1453048).
- United States Patent and Trademark Office. (n.d.).
- Sigma-Aldrich. (n.d.). 3,4-(Methylenedioxy)phenylacetonitrile 99%.
- BenchChem. (n.d.). 3,4-(Methylenedioxy)phenylacetonitrile, 98+%.
- Thermo Fisher Scientific. (n.d.). 3,4-(Methylenedioxy)phenylacetonitrile, 98+%.
- O'Hagan, D. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Semantic Scholar.
- UCHEM. (n.d.). Buy High quality 3,4-(Methylenedioxy)phenylacetonitrile CAS 4439-02-5 with best price.
- Wikipedia. (n.d.). Diphenylacetonitrile.
- LookChem. (n.d.). CAS No.261951-73-9,3-Fluoro-4-methylphenylacetonitrile Suppliers.
- BOC Sciences. (2025).
- Quick Company. (n.d.).
- ResearchGate. (2025).
- PubChem. (n.d.). 3,4-Difluoro-5-methylbenzaldehyde.
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- 7. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
Methodological & Application
Application Note & Synthesis Protocols: 3,4-Difluoro-5-methylphenylacetonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 3,4-Difluoro-5-methylphenylacetonitrile, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is a two-stage process, beginning with the preparation of the key precursor, 3,4-Difluoro-5-methylaniline, followed by its conversion to the target nitrile via a classical Sandmeyer reaction. This guide details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters necessary for successful synthesis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and scientific integrity.
Introduction
Fluorinated aromatic compounds are of paramount importance in the pharmaceutical industry. The incorporation of fluorine atoms into a molecule can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy. Phenylacetonitrile derivatives, in particular, serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and CNS agents.
The target molecule, this compound, combines these valuable structural motifs. Its synthesis relies on robust and well-established chemical transformations. The primary pathway detailed herein involves the conversion of an aniline precursor to the corresponding aryl nitrile using the Sandmeyer reaction, a reliable method first discovered in 1884.[1] This reaction proceeds via an aryl diazonium salt intermediate, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][3]
This application note provides a complete workflow, including a proposed, high-yield synthesis for the requisite starting material, 3,4-Difluoro-5-methylaniline, which is not readily commercially available.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages as depicted below:
Stage 1: Preparation of 3,4-Difluoro-5-methylaniline (2 ) from 1,2-Difluoro-4-methylbenzene (1 ). Stage 2: Conversion of aniline 2 to this compound (3 ) via the Sandmeyer reaction.
Reaction Mechanisms
Diazotization of Aryl Amines
The first step of the Sandmeyer reaction is the conversion of the primary aromatic amine (3,4-Difluoro-5-methylaniline) into a diazonium salt. This is achieved by treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid, such as hydrochloric acid. The reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures or become synthetically useless.
Sandmeyer Cyanation: A Radical-Nucleophilic Aromatic Substitution
The Sandmeyer reaction mechanism is believed to proceed through a single-electron transfer (SET) pathway involving free radicals.[3] The copper(I) catalyst transfers an electron to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then reacts with the cyanide ion coordinated to the now copper(II) species to form the final aryl nitrile product and regenerate the copper(I) catalyst.[2][4] This process is an example of a radical-nucleophilic aromatic substitution.[3]
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 1,2-Difluoro-4-methylbenzene | ≥98% | Sigma-Aldrich | Starting material for precursor synthesis |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, ~70% | Fisher Chemical | Handle with extreme care (strong oxidizer) |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Chemical | Handle with extreme care (corrosive) |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Sigma-Aldrich | Catalyst for nitro group reduction |
| Hydrogen (H₂) Gas | High Purity (≥99.9%) | Airgas | Flammable gas; use in a well-ventilated area |
| 3,4-Difluoro-5-methylaniline | - | Synthesized | Precursor for final step |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | Toxic and oxidizing |
| Concentrated Hydrochloric Acid (HCl) | ACS Reagent, ~37% | Fisher Chemical | Corrosive |
| Copper(I) Cyanide (CuCN) | ≥98% | Sigma-Aldrich | Highly Toxic . Use with extreme caution. |
| Sodium Cyanide (NaCN) | ≥97% | Sigma-Aldrich | Highly Toxic . Use with extreme caution. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Ethyl Acetate | ACS Grade | Fisher Chemical | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Chemical | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Chemical | Drying agent |
| Deionized Water | - | In-house |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Difluoro-5-methylaniline (Precursor)
Part A: Nitration of 1,2-Difluoro-4-methylbenzene
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add 25 mL of concentrated nitric acid to the cold sulfuric acid via the dropping funnel while maintaining the internal temperature below 10 °C.
-
Addition of Substrate: To this nitrating mixture, add 25.6 g (0.2 mol) of 1,2-Difluoro-4-methylbenzene dropwise over 30-45 minutes. Ensure the temperature does not exceed 15 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 10-15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid (1,2-Difluoro-4-methyl-5-nitrobenzene) will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum.
Part B: Reduction to 3,4-Difluoro-5-methylaniline
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the crude nitro compound (~34 g, ~0.196 mol) from Part A, 300 mL of ethanol, and 1.0 g of 10% Pd/C catalyst.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi (3.4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake (typically 4-6 hours).
-
Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure 3,4-Difluoro-5-methylaniline as a clear liquid.
Protocol 2: Synthesis of this compound
Part A: Diazotization
-
In a 500 mL beaker, add 14.3 g (0.1 mol) of 3,4-Difluoro-5-methylaniline to a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. Stir until a fine slurry of the amine hydrochloride is formed.
-
Cool the mixture to 0–5 °C in an ice-salt bath with efficient stirring.
-
In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride slurry over 20 minutes. Use a pipette to add the solution below the surface of the liquid. The internal temperature must be maintained below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting clear diazonium salt solution for an additional 20 minutes in the ice bath.
Part B: Cyanation
-
CAUTION: This step involves highly toxic cyanides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 11.7 g (0.13 mol) of copper(I) cyanide and 15.0 g (0.3 mol) of sodium cyanide in 100 mL of water.
-
Warm the cyanide solution to 60-70 °C using a water bath.
-
Add the cold diazonium salt solution from Part A portion-wise through the dropping funnel to the hot copper cyanide solution over about 30 minutes. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the mixture at 70 °C for an additional 30 minutes, then allow it to cool to room temperature while stirring for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and extract three times with 75 mL portions of toluene.
-
Combine the organic extracts and wash with two 50 mL portions of 10% aqueous sodium hydroxide, followed by two 50 mL portions of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 70-80% (based on aniline precursor) |
| Appearance | Colorless to pale yellow oil |
| Purity (GC-MS) | >98% |
| ¹H NMR | Consistent with the proposed structure |
| ¹⁹F NMR | Two distinct fluorine signals |
| IR (neat) | ~2250 cm⁻¹ (C≡N stretch) |
| Mass Spec (EI) | M⁺ peak at m/z = 167.06 |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, nitrile gloves) must be worn at all times.
-
Acids: Concentrated nitric, sulfuric, and hydrochloric acids are highly corrosive. Handle with extreme care and have appropriate spill kits available.
-
Cyanides: Copper(I) cyanide and sodium cyanide are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. Never add acid to cyanide waste, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite/bleach) before disposal according to institutional guidelines.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and potentially explosive when dry. Do not isolate the intermediate; use it directly in solution.
References
-
JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Journal of Visualized Experiments. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Kamal, M., & Husain, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly. [Link]
-
BYJU'S. (2019). Sandmeyer Reaction Mechanism. [Link]
-
Chemguide. (n.d.). Nitration of benzene and methylbenzene. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
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Application Note & Protocol: Synthesis of 3,4-Difluoro-5-methylphenylacetonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 3,4-Difluoro-5-methylphenylacetonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We present a detailed, field-proven protocol based on the Sandmeyer reaction, a classic and reliable method for converting aromatic amines to nitriles. This guide delves into the causality behind experimental choices, offers a robust, self-validating protocol, and emphasizes critical safety procedures. An alternative synthetic strategy involving palladium-catalyzed cyanation is also discussed. This note is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
This compound is a valuable fluorinated aromatic building block. The unique substitution pattern—two adjacent fluorine atoms and a methyl group—imparts specific electronic and lipophilic properties that are highly sought after in medicinal chemistry for modulating the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.
The synthesis of aryl nitriles from readily available precursors is a cornerstone of organic chemistry. Two primary strategies dominate the landscape for this class of transformation:
-
The Sandmeyer Reaction: This classic transformation involves the diazotization of a primary aromatic amine to form a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2][3] It is a cost-effective and scalable method, making it highly suitable for both lab-scale and industrial applications.[4]
-
Transition-Metal Catalyzed Cyanation: Modern cross-coupling methods, particularly those employing palladium catalysts, allow for the direct conversion of aryl halides (bromides, chlorides) or triflates to aryl nitriles.[5] These reactions often exhibit broad functional group tolerance and can proceed under milder conditions than classic methods.[6][7] Zinc cyanide is frequently used as a safer cyanide source in these protocols.[6]
This guide will provide a detailed protocol for the Sandmeyer reaction, starting from 3,4-Difluoro-5-methylaniline, due to its reliability and the accessibility of the starting materials.
Visualization of Synthetic Pathways
Diagram 1: Overall Synthetic Transformation
Caption: High-level overview of the two primary synthetic routes.
Detailed Protocol: Sandmeyer Cyanation Route
This protocol is divided into two primary stages: the in situ formation of the diazonium salt from 3,4-Difluoro-5-methylaniline, followed by the copper-catalyzed displacement with cyanide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Notes |
| 3,4-Difluoro-5-methylaniline | C₇H₇F₂N | 143.14 | 1.0 | 10.0 g | Starting Material |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~3.5 | 25 mL | 37% w/w |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 5.0 g | Dissolve in 15 mL H₂O |
| Copper(I) Cyanide | CuCN | 89.56 | 1.2 | 7.5 g | EXTREMELY TOXIC |
| Sodium Cyanide | NaCN | 49.01 | 1.2 | 4.1 g | EXTREMELY TOXIC |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~300 mL | For extraction |
| Brine (sat. NaCl) | NaCl | 58.44 | - | ~100 mL | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | For drying |
| Deionized Water | H₂O | 18.02 | - | As needed | |
| Celite® | - | - | - | - | For filtration |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 3,4-Difluoro-5-methylaniline (10.0 g) with concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Stir the mixture until a homogeneous slurry or solution is formed.
-
Prepare an ice-salt bath and cool the flask to between 0 °C and 5 °C. It is critical to maintain this temperature range to prevent the decomposition of the diazonium salt.
-
In a separate beaker, dissolve sodium nitrite (5.0 g) in water (15 mL).
-
Add the sodium nitrite solution dropwise to the cold aniline slurry over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C. The solution should be clear to slightly yellow. This solution contains the in situ diazonium salt and must be used immediately.
Part B: Sandmeyer Cyanation
-
CAUTION: This step involves highly toxic cyanides and should be performed in a certified chemical fume hood. In a 500 mL flask, combine copper(I) cyanide (7.5 g) and sodium cyanide (4.1 g) with water (50 mL). Stir to form a solution/suspension.
-
Heat this cyanide mixture to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the hot cyanide solution via a dropping funnel. Vigorous evolution of nitrogen gas will occur.[8] Control the addition rate to maintain a steady, non-violent effervescence.
-
Once the addition is complete, maintain the reaction mixture at 60-70 °C for 1 hour with stirring.
-
Cool the dark-colored reaction mixture to room temperature.
Part C: Product Isolation and Purification
-
Transfer the cooled reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
-
Purify the crude oil by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.[9][10][11]
Safety and Hazard Management
CRITICAL: This synthesis involves extremely hazardous materials.
-
Cyanide Compounds (NaCN, CuCN): These are potent, rapidly acting poisons that are fatal if swallowed, inhaled, or absorbed through the skin.[12][13] Always handle in a chemical fume hood with appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile gloves.[14]
-
Hydrogen Cyanide (HCN) Gas: Acidification of cyanide salts generates highly toxic HCN gas.[15] The reaction is performed under acidic conditions, but care must be taken during work-up and waste disposal.
-
Cyanide Waste Disposal: All aqueous layers and contaminated materials must be quenched before disposal. Slowly add the aqueous waste to a stirred, cold solution of sodium hypochlorite (bleach) or alkaline hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.[15]
-
Diazonium Salts: While generally stable in cold aqueous solution, isolated diazonium salts can be explosive when dry.[8] Never attempt to isolate the diazonium salt intermediate. Use it immediately after its preparation.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Resonances corresponding to the aromatic protons and the benzylic CH₂ group. Aromatic signals will show complex splitting due to F-H coupling. Methyl singlet around 2.3 ppm, methylene singlet around 3.8 ppm. |
| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms on the aromatic ring.[16] |
| ¹³C NMR | Signals for all unique carbon atoms, including the nitrile carbon (~117 ppm), the benzylic carbon (~17 ppm), and the aromatic carbons, which will exhibit C-F coupling. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of C₈H₅F₂N (m/z = 153.04). |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Decomposition of diazonium salt. 2. Incomplete reaction. | 1. Strictly maintain the temperature at 0-5 °C during diazotization. 2. Ensure sufficient reaction time and temperature during the cyanation step. |
| Formation of Phenolic Impurity | The diazonium salt reacted with water instead of cyanide. | Ensure the diazonium salt is added to the cyanide solution, not the other way around. Maintain the recommended temperature for the cyanation. |
| Dark, Tarry Crude Product | Polymerization or side reactions. | Ensure efficient stirring and controlled addition rates. Purification by column chromatography may be necessary to remove polymeric material. |
References
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
PubMed. (2011, October 7). Copper-mediated cyanation of aryl halide with the combined cyanide source. [Link]
-
ACS Publications. (2011, September 7). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. [Link]
-
PMC. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
-
Synlett. (n.d.). Copper-Catalyzed Oxidative Cyanation of Aryl Halides with Nitriles Involving Carbon–Carbon Cleavage. [Link]
-
BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. [Link]
-
Organic-Chemistry.org. (n.d.). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
Taylor & Francis Online. (n.d.). An Improved Procedure for Aromatic Cyanation. [Link]
-
SpringerLink. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
PMC. (n.d.). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. [Link]
-
Filo. (2025, August 22). Sandmeyer Reaction Explain the Sandmeyer reaction as covered in Chapter. [Link]
-
J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction. [Link]
-
YouTube. (2023, April 15). Cyanation Reaction. [Link]
-
MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]
-
Penta chemicals. (2024, September 20). Sodium cyanide. [Link]
-
Wikipedia. (n.d.). Sodium cyanide. [Link]
-
NJ.gov. (n.d.). SODIUM CYANIDE HAZARD SUMMARY. [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
-
Organic Syntheses. (n.d.). diphenylacetonitrile. [Link]
-
UNIPI. (n.d.). 19F NMR Spectroscopy as Useful Tool for Determining the Structure in Solution of Coordination Compounds of MF5 (M = Nb, Ta). [Link]
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- 4. Sandmeyer Reaction Explain the Sandmeyer reaction as covered in Chapter .. [askfilo.com]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
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- 16. arpi.unipi.it [arpi.unipi.it]
Application Notes and Protocols: 3,4-Difluoro-5-methylphenylacetonitrile as a Fluorinated Building Block for Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. It is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to the profound impact of this unique element on molecular properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can dramatically improve a drug candidate's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] The use of pre-functionalized fluorinated building blocks, such as 3,4-Difluoro-5-methylphenylacetonitrile, offers a modular and efficient approach to introduce these desirable properties into complex molecular scaffolds.[3][4]
This application note provides a comprehensive guide to the synthesis and application of this compound, a versatile building block for the construction of novel pharmaceutical agents. The unique substitution pattern of this molecule—a vicinal difluoro motif ortho and meta to a methyl group, and para to a reactive cyanomethyl group—offers a rich platform for chemical elaboration and fine-tuning of physicochemical properties. We present a detailed, two-step synthetic protocol, starting from the readily available 3,4-difluorotoluene, and discuss the rationale behind the chosen experimental conditions.
Physicochemical Properties of this compound
The table below summarizes the key physicochemical properties of this compound. As this is a specialized building block, some properties are estimated based on data from structurally related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₇F₂N | Calculated |
| Molecular Weight | 167.16 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil or low melting solid | Predicted |
| Boiling Point | ~130-135 °C at 15 mmHg | Estimated from similar phenylacetonitriles |
| Melting Point | ~25-30 °C | Estimated from similar phenylacetonitriles |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | Predicted |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 (m, 2H, Ar-H), 3.7 (s, 2H, CH₂CN), 2.3 (s, 3H, Ar-CH₃) | Predicted based on analogous structures |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~150 (dd, C-F), ~148 (dd, C-F), ~130-115 (Ar-C), ~117 (CN), ~23 (CH₂), ~14 (CH₃) | Predicted based on analogous structures |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Peaks expected in the typical aromatic C-F region | Predicted |
| IR (neat) | ν ~2250 cm⁻¹ (C≡N stretch), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~1250-1100 cm⁻¹ (C-F stretch) | Characteristic absorbances[5][6][7] |
Synthetic Workflow Overview
The synthesis of this compound is proposed as a two-step process starting from 3,4-difluorotoluene. The first step involves a free-radical bromination of the benzylic methyl group to yield 3,4-difluoro-5-methylbenzyl bromide. The second step is a nucleophilic substitution of the bromide with a cyanide source to afford the target phenylacetonitrile.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 3,4-Difluoro-5-methylbenzyl bromide (Intermediate)
Rationale:
The benzylic position of toluene and its derivatives is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation, minimizing aromatic ring bromination.[8] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction upon heating or irradiation with light.[9][10] Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction due to its inertness and ability to dissolve both the reactants and NBS.
Materials:
-
3,4-Difluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorotoluene (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 3,4-difluoro-5-methylbenzyl bromide can be purified by vacuum distillation or used directly in the next step if sufficiently pure.
Part 2: Synthesis of this compound (Final Product)
Rationale:
The conversion of benzyl halides to benzyl cyanides is a classic nucleophilic substitution reaction.[11] Sodium cyanide (NaCN) is a common and effective cyanide source. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic.[2] The reaction is typically conducted at a slightly elevated temperature to ensure a reasonable reaction rate.
Materials:
-
3,4-Difluoro-5-methylbenzyl bromide (from Part 1)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Any waste containing cyanide should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
-
To a dry round-bottom flask equipped with a magnetic stir bar, add sodium cyanide (1.2 eq).
-
Add anhydrous DMSO to the flask.
-
Add a solution of 3,4-difluoro-5-methylbenzyl bromide (1.0 eq) in a small amount of anhydrous DMSO to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Application in Drug Discovery: A Hypothetical Example
The this compound building block can be utilized in the synthesis of a wide range of biologically active molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or used in the construction of various heterocyclic rings.
The following diagram illustrates a hypothetical synthetic pathway where the building block is used to synthesize a potential kinase inhibitor.
Sources
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- 2. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-(Methylenedioxy)phenylacetonitrile(4439-02-5) 1H NMR [m.chemicalbook.com]
- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanation - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A Scalable, Two-Step Synthesis of 3,4-Difluoro-5-methylphenylacetonitrile
Abstract & Introduction
3,4-Difluoro-5-methylphenylacetonitrile is a valuable fluorinated building block in medicinal chemistry and materials science. The unique substitution pattern, featuring a difluorinated ring and a reactive nitrile group, makes it a key intermediate for the synthesis of complex molecular architectures, including pharmaceutical agents and agrochemicals. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly sought after in drug discovery programs.[1][2]
This document provides a detailed, robust, and scalable two-step synthetic protocol for this compound, starting from the commercially available precursor, 3,4-Difluoro-5-methyltoluene. The described methodology is designed for high efficiency and scalability, avoiding the use of expensive reagents or complex purification techniques, making it suitable for both laboratory-scale research and pilot-scale production.
Retrosynthetic Analysis and Strategy
The primary challenge in synthesizing substituted phenylacetonitriles is the efficient and regioselective installation of the cyanomethyl (-CH2CN) group. Our retrosynthetic analysis identifies the most direct and industrially viable approach as the nucleophilic substitution of a corresponding benzyl halide.
This leads to a straightforward two-step forward synthesis:
-
Benzylic Bromination: A free-radical bromination of the methyl group on the 3,4-Difluoro-5-methyltoluene starting material.
-
Nucleophilic Cyanation: An SN2 displacement of the resulting benzyl bromide with a cyanide salt.
This strategy is superior to alternatives, such as multi-step routes involving Sandmeyer reactions on an aniline precursor, which would introduce the nitrile directly onto the aromatic ring (-CN) rather than as the required cyanomethyl group (-CH2CN).[3][4] The chosen path utilizes well-established, high-yielding reactions known for their scalability and reliability.
Overall Synthetic Workflow
The synthesis proceeds via the stable intermediate, 3,4-Difluoro-5-methylbenzyl bromide, as depicted in the workflow diagram below.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Protocols and Mechanisms
Protocol 1: Synthesis of 3,4-Difluoro-5-methylbenzyl bromide (Intermediate)
This step involves the selective bromination of the benzylic methyl group using N-Bromosuccinimide (NBS), a reliable reagent for such transformations. The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN).
4.1.1 Reaction Mechanism: Free-Radical Chain Reaction
The bromination proceeds via a classic free-radical chain mechanism consisting of initiation, propagation, and termination steps. AIBN generates initial radicals upon heating, which then abstract a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl radical. This radical reacts with NBS to yield the product and a succinimidyl radical, which continues the chain.
Caption: SN2 mechanism for the cyanation of the benzyl bromide.
4.2.2 Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
|---|---|---|---|
| 3,4-Difluoro-5-methylbenzyl bromide (crude) | 221.04 | ~22.1 g (from 100 mmol scale) | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 5.88 g | 1.2 |
| Acetone | - | 150 mL | - |
| Water | - | 50 mL | - |
| Equipment | |||
| 500 mL Round-bottom flask | |||
| Reflux condenser, dropping funnel | |||
| Magnetic stirrer with heating mantle |
| Separatory funnel, Rotary evaporator | | | |
4.2.3 Experimental Procedure
-
Safety First: Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All operations must be conducted in a high-efficiency fume hood. Wear appropriate PPE, including gloves and safety glasses. Prepare a quench solution of aqueous bleach (sodium hypochlorite) or alkaline hydrogen peroxide to neutralize any cyanide spills or residual cyanide in the glassware.
-
Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Cyanide Solution: In the flask, dissolve sodium cyanide (5.88 g, 120 mmol) in a mixture of water (50 mL) and acetone (100 mL) with stirring.
-
Addition of Bromide: Dissolve the crude 3,4-Difluoro-5-methylbenzyl bromide (~22.1 g, 100 mmol) in 50 mL of acetone and add it to the dropping funnel. Add the bromide solution dropwise to the stirring cyanide solution over 30 minutes. An exotherm may be observed; maintain the temperature below reflux with a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 60°C) for 2-3 hours. Monitor the reaction by TLC or GC until the starting bromide is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Remove the bulk of the acetone using a rotary evaporator.
-
Add 100 mL of water to the remaining aqueous slurry and transfer to a separatory funnel.
-
Extract the product with diethyl ether or ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
The crude this compound can be purified by vacuum distillation to afford a colorless to pale yellow oil.
-
Expected Yield: 80-90%.
-
Purity (post-distillation): >98%.
-
Process Optimization and Scale-Up Considerations
| Parameter | Laboratory Scale | Scale-Up Consideration | Rationale |
| Solvent Choice | CCl₄ for bromination; Acetone/H₂O for cyanation. | Replace CCl₄ with a safer solvent like acetonitrile or ethyl acetate. For cyanation, DMSO or a phase-transfer catalyst system could improve rates and reduce water content. | CCl₄ is a potent ozone-depleting substance and hepatotoxin, banned in many industrial settings. Alternative solvents must be validated for selectivity and yield. |
| Heat Management | Standard heating mantle. | For the cyanation step, which is exothermic, a jacketed reactor with controlled cooling is essential to prevent thermal runaways. | Maintaining a controlled temperature is critical for safety and preventing side reactions, especially on a large scale where surface-area-to-volume ratio decreases. |
| Cyanide Handling | Fume hood operation. | Requires a contained charging system, dedicated scrubber for off-gases, and a robust wastewater treatment plan to neutralize all cyanide waste streams before disposal. | The high toxicity of cyanide necessitates stringent engineering controls and environmental protocols to ensure worker safety and regulatory compliance. [5] |
| Purification | Laboratory distillation. | Fractional vacuum distillation in a packed column is required to achieve high purity. Crystallization could be explored as an alternative if the product is a low-melting solid. | Scaled-up purification requires more efficient methods to handle larger volumes and achieve consistent product quality. |
References
-
Vertex AI Search Result[1]: Contemporary synthetic strategies in organofluorine chemistry. This source provides background on the importance of fluorination in organic chemistry.
-
Vertex AI Search Result[2]: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. This article highlights the significance of fluorinated compounds in pharmaceuticals.
-
Vertex AI Search Result[3]: Sandmeyer reaction - Wikipedia. Wikipedia. Provides a general overview of the Sandmeyer reaction, a key synthetic transformation in aromatic chemistry.
-
Vertex AI Search Result[4]: Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Details the mechanism and applications of the Sandmeyer reaction.
-
Vertex AI Search Result[5]: p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 4, p.588 (1963); Vol. 33, p.55 (1953). Provides a reliable, scalable protocol for the synthesis of a phenylacetonitrile derivative from a benzyl halide using sodium cyanide, which serves as a procedural model for Protocol 2. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Difluoro-5-methylphenylacetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,4-Difluoro-5-methylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in this specific synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Common Synthetic Routes
The synthesis of this compound is typically approached via two primary pathways: the nucleophilic substitution of a benzyl halide or the Sandmeyer reaction of an aniline derivative. Each route presents unique challenges. This section addresses the most frequently encountered problems in a question-and-answer format.
Route A: Cyanation of 3,4-Difluoro-5-methylbenzyl Halide
This route involves the reaction of a pre-formed benzyl halide (e.g., bromide or chloride) with a cyanide salt. While direct, it is prone to issues related to reagent quality, reaction conditions, and side reactions.
Question 1: My reaction shows low conversion of the 3,4-Difluoro-5-methylbenzyl bromide starting material. What are the potential causes and solutions?
Potential Causes & Solutions:
-
Poor Quality Cyanide Source: Alkali metal cyanides (NaCN, KCN) are hygroscopic. Absorbed moisture can reduce the nucleophilicity of the cyanide ion and promote side reactions.
-
Solution: Use freshly opened, finely powdered, and anhydrous cyanide salts. Consider drying the cyanide salt in a vacuum oven before use. For sensitive applications, transition-metal-catalyzed cyanations using less toxic and more stable sources like potassium hexacyanoferrate(II) can be an alternative.[1][2]
-
-
Inappropriate Solvent: The solvent plays a critical role in solvating the cyanide salt and influencing the reaction rate.
-
Solution: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are standard choices as they effectively solvate the cation of the cyanide salt, leaving a "naked," more nucleophilic cyanide anion. Ensure the solvent is anhydrous, as water will compete as a nucleophile.
-
-
Insufficient Reaction Temperature: Nucleophilic substitutions require adequate energy to overcome the activation barrier.
-
Solution: While high temperatures can promote side reactions, a temperature that is too low will result in sluggish or stalled reactions.[3] A good starting point is 60-80 °C. If conversion remains low, consider a stepwise increase in temperature by 10 °C increments while monitoring via TLC or GC.
-
-
Phase Transfer Catalyst (PTC) Inefficiency: If using a biphasic system or if the cyanide salt has poor solubility, a PTC is crucial.
-
Solution: Ensure the PTC (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is active and used at an appropriate loading (typically 5-10 mol%).
-
Question 2: I'm observing significant byproduct formation, particularly a compound that appears to be an elimination product or the corresponding alcohol/amide. How can I improve selectivity?
Potential Causes & Solutions:
-
Elimination (E2) Side Reaction: The cyanide ion is not only a nucleophile but also a base. It can abstract a proton from the benzylic position, leading to the formation of an unwanted alkene, especially at elevated temperatures.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Dropwise addition of the benzyl halide to the heated cyanide solution can help maintain a low concentration of the halide, disfavoring bimolecular elimination.[4]
-
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the starting benzyl halide to the corresponding alcohol or hydrolysis of the product nitrile to the 3,4-Difluoro-5-methylphenylacetamide.
-
Solution: Rigorously dry all glassware, solvents, and reagents.[4] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from entering the system.
-
-
Workup Issues: The workup procedure itself can sometimes introduce byproducts.
-
Solution: Quench the reaction carefully, ensuring the temperature does not rise excessively. During extraction, be mindful of the pH. Strongly acidic or basic conditions during workup can promote nitrile hydrolysis.
-
Troubleshooting Workflow for Benzyl Halide Cyanation
Caption: Troubleshooting decision tree for the cyanation of benzyl halides.
Route B: Sandmeyer Reaction from 3,4-Difluoro-5-methylaniline
The Sandmeyer reaction is a powerful transformation that converts an aryl amine into an aryl nitrile via a diazonium salt intermediate.[5][6] It is a radical-nucleophilic aromatic substitution.[5][7] This multi-step process requires careful control of temperature and reagent stoichiometry.
Question 3: The yield of my Sandmeyer cyanation is very low, and I'm observing a significant amount of dark, tar-like material.
Potential Causes & Solutions:
-
Decomposition of Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at temperatures above 5-10 °C. Premature decomposition leads to a host of side products, including phenols and polymeric tars, before the cyanide can react.
-
Solution: Maintain a strict temperature control of 0-5 °C during the entire diazotization step (addition of sodium nitrite to the aniline in acid). Use an ice/salt bath for robust cooling. The subsequent cyanation step should also be initiated at a low temperature before any gentle warming.
-
-
Incomplete Diazotization: If the aniline is not fully converted to the diazonium salt, it will not react in the subsequent step, leading to a lower yield.
-
Solution: Ensure the correct stoichiometry of sodium nitrite and acid (typically 2-3 equivalents of acid). A slight excess of nitrous acid can be used to drive the reaction to completion. The presence of excess nitrous acid can be tested with starch-iodide paper (will turn blue).
-
-
Poor Quality Copper(I) Cyanide: The Cu(I) catalyst is central to the reaction mechanism.[8] If it is oxidized to Cu(II) or contains impurities, its catalytic activity will be severely diminished.
-
Solution: Use high-purity CuCN. Some protocols call for the in situ preparation of the CuCN solution to ensure its activity. Ensure the CuCN is fully dissolved or suspended in the reaction medium before the addition of the diazonium salt solution.
-
-
Radical Side Reactions: The Sandmeyer reaction proceeds via an aryl radical intermediate.[5] These radicals can dimerize to form biaryl compounds or participate in other undesired pathways, contributing to tar formation.
-
Solution: Add the cold diazonium salt solution slowly and below the surface of the stirred CuCN solution. This ensures that the diazonium salt reacts immediately with the catalyst, minimizing its concentration and the likelihood of side reactions.
-
Simplified Sandmeyer Reaction Mechanism & Failure Points
Caption: Key steps and potential failure points in the Sandmeyer reaction.
General FAQs and Best Practices
Question 4: Which analytical techniques are best for monitoring reaction progress and purity?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between your starting material, product, and any major byproducts.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of starting material and the formation of products and byproducts. GC-MS is invaluable for identifying the mass of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and assessing its purity. ¹⁹F NMR is particularly useful for fluorinated compounds.
Question 5: What are the recommended conditions for purifying the final product?
The final product, being a nitrile, is relatively polar.
-
Extraction: After quenching the reaction, perform a standard aqueous workup. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. A wash with a saturated sodium bicarbonate solution can help remove any acidic impurities, and a brine wash will aid in removing water from the organic layer.
-
Column Chromatography: This is the most effective method for purification. Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity will typically provide good separation of the desired nitrile from less polar starting materials and more polar byproducts.
Comparative Overview of Synthetic Routes
| Feature | Route A: Benzyl Halide Cyanation | Route B: Sandmeyer Reaction |
| Starting Material | 3,4-Difluoro-5-methylbenzyl bromide | 3,4-Difluoro-5-methylaniline |
| Key Reagents | NaCN or KCN, Polar Aprotic Solvent | NaNO₂, HCl, CuCN |
| Critical Parameter | Anhydrous conditions | Strict temperature control (0-5 °C) |
| Common Byproducts | Elimination products, alcohols, amides | Phenols, biaryls, tars |
| Advantages | Fewer steps if benzyl halide is available | Utilizes a common and often cheaper starting material (aniline) |
| Disadvantages | Benzyl halides can be lachrymatory | Diazonium salts are unstable; potential for tar formation |
References
-
University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. Retrieved from [Link]
-
Li, Z., et al. (2022). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. PMC. Retrieved from [Link]
-
Rani, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
-
PMC. (n.d.). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. Retrieved from [Link]
-
SpringerLink. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). C—CN Bond-Forming Reactions. Retrieved from [Link]
-
Reddit. (2023). Cyanation of aryl bromide. Retrieved from [Link]
Sources
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- 8. synarchive.com [synarchive.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Phenylacetonitriles
Welcome to the Technical Support Center for the synthesis of fluorinated phenylacetonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing these often-challenging reactions. The unique properties imparted by fluorine make these compounds highly valuable in medicinal chemistry and materials science.[1][2] However, their synthesis can be fraught with challenges, including low yields, side reactions, and purification difficulties.[3]
This resource is structured to address specific issues you may encounter in a direct question-and-answer format, grounded in established chemical principles and supported by literature-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for introducing fluorine into the α-position of phenylacetonitriles?
There are two main approaches for the α-fluorination of phenylacetonitriles:
-
Nucleophilic Fluorination: This involves the displacement of a leaving group (e.g., a halide) at the α-position with a nucleophilic fluoride source.[4] Common reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts to improve solubility and reactivity.[4][5] Other sources like tetrabutylammonium fluoride (TBAF) are also employed.[4]
-
Electrophilic Fluorination: This strategy utilizes a reagent that delivers an electrophilic fluorine atom ("F+") to a nucleophilic carbon center.[6] This is typically achieved by first generating a carbanion at the α-position of the phenylacetonitrile using a base, which then attacks the electrophilic fluorine source.[7] Widely used electrophilic fluorinating agents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[2][6][8]
Q2: I'm observing significant elimination of HF as a side product. What are the likely causes and how can I mitigate this?
HF elimination is a common side reaction, particularly in the synthesis of α-fluoro-α-arylacetonitriles, leading to the formation of highly conjugated byproducts.[3] This issue often arises from:
-
Strongly Basic Conditions: The relatively low C-H acidity of α-aryl-α-fluoroacetonitriles can necessitate the use of strong bases to generate the required nucleophile for subsequent reactions.[3] However, these strong bases can also promote the elimination of HF.
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the elimination pathway to compete with the desired reaction.
Troubleshooting Strategies:
-
Careful Base Selection: Screen a variety of organic and inorganic bases to find one that is strong enough to deprotonate the phenylacetonitrile but not so strong as to favor elimination.
-
Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -20 °C) can significantly reduce the rate of HF elimination, although this may require longer reaction times.[3]
-
Optimize Reaction Time: Monitor the reaction progress closely to avoid prolonged exposure to conditions that favor elimination once the desired product has formed.
Q3: My reaction is sluggish and yields are low. What are the first parameters I should investigate?
Low reactivity can stem from several factors. Here's a systematic approach to troubleshooting:
-
Solvent Choice: The polarity and coordinating ability of the solvent can have a profound impact on reaction rates. For nucleophilic fluorinations, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) often give the best results.[3][9] In some cases, less coordinating solvents may be beneficial to minimize the solvation of the fluoride anion, thereby increasing its nucleophilicity.[9]
-
Reagent Quality and Stoichiometry: Ensure that your fluorinating agent is of high quality and that the stoichiometry is optimized. For electrophilic fluorinations, using a slight excess of the fluorinating agent may be necessary, but this can also lead to over-fluorination.[10][11]
-
Catalyst Activity (if applicable): If using a phase-transfer catalyst or a metal catalyst, ensure it is active and not poisoned by impurities in the starting materials or solvent.[12]
-
Anhydrous Conditions: Moisture can quench many fluorinating reagents and reactive intermediates.[10] Ensure all glassware is oven-dried and solvents are anhydrous.
Troubleshooting Guides by Reaction Type
Guide 1: Nucleophilic Fluorination
Issue: Poor solubility of the fluoride salt.
Alkali metal fluorides like KF and CsF have notoriously low solubility in many organic solvents.[4]
Solutions:
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst is a highly effective strategy.[1] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), can transport the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs.[13]
-
Hydrogen Bonding Phase Transfer Catalysis (HBPTC): This is a newer concept that utilizes hydrogen bond donors to transport inorganic salts into solution, enabling asymmetric fluorination.[14]
-
Use of Ionic Liquids: Ionic liquids can serve as both the solvent and a phase-transfer catalyst, offering a greener alternative to traditional organic solvents.[15]
Experimental Protocol: Phase-Transfer Catalyzed Nucleophilic Fluorination
This protocol provides a general starting point for the fluorination of an α-bromophenylacetonitrile using potassium fluoride and a phase-transfer catalyst.
-
To a stirred solution of the α-bromophenylacetonitrile (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add spray-dried potassium fluoride (2.0 eq) and tetrabutylammonium bromide (0.1 eq).
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Guide 2: Electrophilic Fluorination
Issue: Over-fluorination leading to di-fluorinated byproducts.
This is a common issue when the mono-fluorinated product is of similar or higher reactivity than the starting material.[10]
Solutions:
-
Control Stoichiometry: Carefully control the amount of the electrophilic fluorinating agent. Using slightly less than one equivalent (e.g., 0.95 eq) can help to minimize over-fluorination.[10]
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Monitor Reaction Progress: Closely follow the reaction and quench it as soon as the starting material is consumed.[10]
Data Presentation: Effect of Stoichiometry on Product Distribution
| Equivalents of Selectfluor® | Yield of Mono-fluorinated Product | Yield of Di-fluorinated Product |
| 0.95 | 85% | 5% |
| 1.1 | 70% | 25% |
| 1.5 | 40% | 55% |
Note: These are representative values and will vary depending on the specific substrate and reaction conditions.
Visualization of Key Concepts
Caption: General workflow for nucleophilic fluorination.
Caption: General workflow for electrophilic fluorination.
References
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Retrieved from [Link]
-
Wolf, W. J., et al. (2022). Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. PMC. Retrieved from [Link]
-
Seymour, C. (2013, October 7). ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS. University of Illinois Chemistry. Retrieved from [Link]
-
(2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Retrieved from [Link]
-
(n.d.). Intercepting the Banert Cascade with Nucleophilic Fluorine: Direct Access to α-Fluorinated NH-1,2,3-Triazoles. PMC. Retrieved from [Link]
-
(n.d.). Electrophilic fluorination. Wikipedia. Retrieved from [Link]
-
(n.d.). Optimization of reaction conditions. ResearchGate. Retrieved from [Link]
-
(n.d.). Method Development and Catalysis. Véronique Gouverneur Research Group. Retrieved from [Link]
-
(n.d.). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Royal Society of Chemistry. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]
- (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Google Patents.
- (n.d.). Process for the alpha-chlorination of phenylacetonitriles. Google Patents.
-
(2014, February 21). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Publications. Retrieved from [Link]
-
(2020, December 17). ALPHA-FLUORINATION OF NITROBENZENES AND NITROPYRIDINES VIA VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. The University of Manchester Research Explorer. Retrieved from [Link]
-
(n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc.. Retrieved from [Link]
-
(2025, August 7). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ResearchGate. Retrieved from [Link]
-
(2011, November 14). Electrophilic fluorination of cationic Pt-aryl complexes. PMC. Retrieved from [Link]
-
(2012, July 30). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. PMC. Retrieved from [Link]
-
(2021, December 29). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. Retrieved from [Link]
-
(2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Retrieved from [Link]
-
(n.d.). Synthetic strategies to 2‐phenylacetonitrile. ResearchGate. Retrieved from [Link]
-
(2025, August 4). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. ResearchGate. Retrieved from [Link]
-
(2025, June 24). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. Retrieved from [Link]
-
(2022, October 24). Reactions of Nitrile Anions. Encyclopedia.pub. Retrieved from [Link]
-
(2021, February 4). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. Retrieved from [Link]
-
(2023, August 28). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. DergiPark. Retrieved from [Link]
- (n.d.). Preparation of phenylacetonitriles. Google Patents.
-
(n.d.). Troubleshooting guide for paper chemistry. University of Washington. Retrieved from [Link]
-
(n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]
-
(n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
(2024, September 30). 20.7: Chemistry of Nitriles. LibreTexts. Retrieved from [Link]
- (n.d.). Method for synthesizing fluoroacetonitrile. Google Patents.
-
(2021, July 27). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
(2025, August 7). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. ResearchGate. Retrieved from [Link]
-
(n.d.). Fluorine labeling of proteins for NMR studies. University of Washington. Retrieved from [Link]
Sources
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- 15. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
solving solubility issues with 3,4-Difluoro-5-methylphenylacetonitrile
Executive Summary: The "Fluorine Effect"
You are likely encountering issues with 3,4-Difluoro-5-methylphenylacetonitrile because it sits in a physicochemical "uncanny valley." The combination of a lipophilic methyl group and two electron-withdrawing fluorine atoms creates a molecule with high lipophilicity (LogP > 2.5 estimated) and a rigid crystal lattice.[1]
While the nitrile group (-CN) offers a dipole, the fluorines withdraw electron density, reducing the molecule's ability to accept hydrogen bonds from water.[2] This results in the classic "Crash-Out" effect : the compound dissolves perfectly in DMSO but precipitates instantly upon contact with aqueous buffers.[3][4][5][6]
This guide provides self-validating protocols to overcome these barriers in synthesis, purification, and biological assays.
Module 1: Synthesis & Purification (Chemistry)[3][5][7][8][9][10][11]
The Challenge: "Oiling Out" vs. Crystallization
In synthetic workflows, this compound often refuses to crystallize, separating instead as an oil, or it precipitates too rapidly, trapping impurities.[2]
Solvent Selection Strategy
Do not rely on standard "like dissolves like" heuristics. Fluorinated aromatics require specific dielectric environments.[3][4][5][6]
| Solvent Class | Suitability | Application | Technical Note |
| Chlorinated (DCM, CHCl₃) | High | Reaction / Extraction | Excellent solubility due to polarizability match.[3][4][2][5][1][6] |
| Protic (MeOH, IPA) | Medium | Recrystallization | High temperature solubility; poor low-temp solubility (ideal for crystals).[3][4][2][1][6] |
| Aprotic Polar (DMSO, DMF) | High | Nucleophilic Substitution | Warning: Hard to remove.[3][4][2][1][6] Avoid unless necessary for reaction kinetics. |
| Hydrocarbon (Hexane, Pentane) | Low | Anti-solvent | Use to force precipitation from DCM or EtOAc.[3][4][2][1][6] |
Protocol: The "Dual-Solvent" Recrystallization
If your product is an oil or impure solid, use this thermodynamic displacement method.[3][5]
-
Dissolution: Dissolve crude material in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40°C).[4][1][6]
-
Displacement: Add n-Hexane dropwise until the solution turns slightly turbid (cloud point).
-
Clarification: Add 1-2 drops of EtOAc to restore clarity.
-
Nucleation: Cool slowly to Room Temp (RT), then to 4°C.
-
Troubleshooting: If it oils out, scratch the glass surface or add a seed crystal of a structural analog (e.g., 3,4-difluorophenylacetonitrile).[2]
-
Visualization: Solvent Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on experimental stage.
Module 2: Biological Assays (The "Crash-Out" Fix)
The Challenge: Aqueous Precipitation
When a DMSO stock solution (e.g., 10 mM) is pipetted directly into a cell culture media (aqueous), the local concentration at the pipette tip exceeds the solubility limit, forming micro-crystals.[2] These crystals:
-
Precipitate to the bottom (false negatives in solution).[4][5][1][6]
-
Scatter light (interference in optical assays).[3][4][5][1][6]
Protocol: The "Sandwich" Intermediate Dilution
Never jump from 100% DMSO to 0.1% DMSO in one step for this compound.[5][6]
Step-by-Step:
-
Master Stock: Prepare 10 mM in 100% anhydrous DMSO.
-
Intermediate Step (The Key): Dilute the Master Stock 1:10 into a surfactant-doped vehicle (e.g., DMSO + 0.05% Tween-80 or Pluronic F-127).[3][4][5][1][6]
-
Why? The surfactant coats the hydrophobic fluorinated surface, preventing aggregation.
-
-
Final Dilution: Dilute the Intermediate into pre-warmed culture media with rapid vortexing.
Visualization: The Anti-Precipitation Workflow
Caption: Workflow to prevent compound precipitation using an intermediate surfactant step.
Module 3: Frequently Asked Questions (Troubleshooting)
Q1: My LC-MS peak is tailing significantly. Is it the column?
-
Diagnosis: Likely not the column, but the mobile phase. The basic nitrogen in the nitrile group can interact with silanols.[6]
-
Fix: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to your water/acetonitrile mobile phase.[3][4][5][1][6] This protonates the species and sharpens the peak.[6]
Q2: The compound dissolves in DMSO but turns cloudy after 24 hours at 4°C. [6]
-
Diagnosis: DMSO freezes at ~19°C. At 4°C, you are seeing DMSO crystallization, not necessarily compound precipitation.[2]
-
Fix: Store DMSO stocks at Room Temperature (protected from light) or -20°C. If storing at -20°C, ensure it is fully thawed and vortexed before use.
Q3: Can I use ethanol instead of DMSO for cell assays?
-
Diagnosis: Ethanol is less toxic than DMSO but has a lower boiling point and poorer solubility for fluorinated aromatics.[3][4][5][1][6]
-
Fix: Only if your concentration is <10 µM. Above that, this specific molecule will likely precipitate from ethanol into water.[4][5] Stick to DMSO with the "Sandwich" method.[5][6]
References & Authority[1][4][5][6][7][8][12][13][14][15]
-
Solubility Principles of Fluorinated Compounds:
-
Handling Dimethyl Sulfoxide (DMSO) in Assays:
-
Physicochemical Data (Analog: 3,4-Difluorobenzonitrile):
-
Recrystallization of Benzyl Nitriles:
Sources
- 1. 2-(Trifluoromethyl)phenyl acetonitrile (CAS 3038-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. rsc.org [rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Difluorobenzonitrile | C7H3F2N | CID 587203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-2-phenylacetonitrile | C14H10FN | CID 229820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution Analytical Profiling: 1H NMR of 3,4-Difluoro-5-methylphenylacetonitrile
Executive Summary
Context: 3,4-Difluoro-5-methylphenylacetonitrile (CAS: 1000572-68-8) is a critical fluorinated building block, often employed in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—arising from the asymmetric trisubstituted phenyl ring—presents unique analytical challenges.
Purpose: This guide objectively compares the efficacy of 1H NMR spectroscopy against alternative analytical techniques (19F NMR, GC-MS) for structural validation. It focuses on distinguishing this specific regioisomer from potential synthetic impurities like the 2,3-difluoro or 4,5-difluoro isomers.
Key Finding: While GC-MS provides mass confirmation, it fails to distinguish regioisomers effectively. 1H NMR, when analyzed via J-coupling deconvolution, is the superior method for definitive structural assignment , provided that H-F coupling constants are explicitly resolved.
Structural Analysis & Theoretical Prediction
The molecule consists of a benzene core with four substituents. The specific arrangement (3,4-difluoro-5-methyl) creates a distinct magnetic environment for the two remaining aromatic protons.
The Molecule
-
Position 1: Acetonitrile group (
) -
Position 2: Aromatic Proton (
) -
Position 3: Fluorine
-
Position 4: Fluorine
-
Position 5: Methyl group (
) -
Position 6: Aromatic Proton (
)
Predicted Spectral Data (CDCl3, 400 MHz)
The following data is synthesized from substituent chemical shift (SCS) additivity rules and standard H-F coupling constants for fluorinated aromatics.
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |
| Methyl ( | 2.30 - 2.35 | Doublet (d) | 3H | |
| Methylene ( | 3.70 - 3.75 | Singlet (s) | 2H | Negligible long-range coupling |
| Aromatic H6 | 6.95 - 7.05 | Broad Doublet | 1H | |
| Aromatic H2 | 7.10 - 7.20 | ddd | 1H |
Critical Insight: The Methyl group signal is not a singlet. Due to the proximity of Fluorine at position 4, it often appears as a doublet (
). Ignoring this splitting is a common error in purity assessment.
Comparative Analysis: 1H NMR vs. Alternatives
This section evaluates the "performance" of 1H NMR as an analytical tool compared to other standard methods for this specific molecule.
Comparison 1: 1H NMR vs. GC-MS
| Feature | 1H NMR | GC-MS (EI Source) |
| Regioisomer Specificity | High. Can distinguish 3,4-difluoro from 2,3-difluoro via coupling patterns. | Low. Fragmentation patterns for difluoro-methyl isomers are nearly identical ( |
| Quantification | Absolute. qNMR allows direct purity calculation without standards. | Relative. Requires response factors and authentic standards. |
| Verdict | Preferred for Structure. Essential for proving the F-substituent positions. | Preferred for Trace Analysis. Better for detecting ppm-level impurities. |
Comparison 2: 1H NMR vs. 19F NMR
| Feature | 1H NMR | 19F NMR |
| Spectral Complexity | High. Overlapping multiplets due to H-F and H-H coupling. | Medium. Two distinct signals for F3 and F4. |
| Information Density | High. Reveals connectivity of the entire carbon skeleton. | Focused. Confirms only the presence/environment of Fluorine. |
| Verdict | Primary Tool. 1H NMR provides the complete picture. | Orthogonal Validation. Use 19F to confirm the absence of monofluorinated impurities. |
Detailed Splitting Analysis (Visualization)
The complexity of the aromatic region is the primary barrier to accurate analysis. The diagram below visualizes the "Coupling Tree" for the H2 Proton , which is the most diagnostically significant signal.
Caption: Figure 1. Theoretical Coupling Tree for the H2 aromatic proton. The large Ortho-F coupling creates the primary doublet, which is further split by the Meta-F coupling.
Experimental Protocol
To replicate the high-resolution data described, follow this self-validating protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of this compound.
-
Solvent: Add 0.6 mL of CDCl3 (Chloroform-d).
-
Note: CDCl3 is preferred over DMSO-d6 for this molecule because DMSO is viscous and can broaden the fine H-F coupling constants (
) needed for confirmation.
-
-
Filtration: If the solution is cloudy (common with nitrile salts), filter through a cotton plug into the NMR tube.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Aromatic protons adjacent to Fluorine often have longer T1 relaxation times. A short D1 will suppress integration values, leading to incorrect purity calculations.
-
-
Scans (NS): Minimum 16 scans (64 recommended for clear satellite detection).
-
Spectral Width: -2 to 14 ppm.
Analytical Workflow
This workflow ensures no misinterpretation of the "Methyl Doublet."
Caption: Figure 2.[1][2] Decision logic for validating the 5-Methyl substituent. The presence of H-F coupling on the methyl group is a key quality attribute.
Troubleshooting & Common Pitfalls
Issue: The Methyl Signal appears as a Singlet.
-
Cause: Low resolution (e.g., 300 MHz instrument) or excessive line broadening (LB) applied during processing.
-
Solution: Reprocess the FID with LB = 0.1 Hz or Gaussian multiplication. If still a singlet, the Fluorine at position 4 may be missing (impurity).
Issue: Aromatic Region is a "Messy Multiplet."
-
Cause: Second-order effects where
. -
Solution: Run a 1H{19F} experiment (Proton NMR with Fluorine decoupling). This collapses the multiplets into simple singlets/doublets, confirming the proton count instantly.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for H-F coupling constants).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[3] [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for Ortho/Meta/Para F-H coupling magnitudes).
Sources
Technical Guide: Mass Spectrometry Fragmentation of 3,4-Difluoro-5-methylphenylacetonitrile
Executive Summary
In the development of fluorinated pharmaceuticals—particularly kinase inhibitors and agrochemicals—3,4-Difluoro-5-methylphenylacetonitrile serves as a critical building block. Its structural integrity is defined by the stability of the difluoro-substituted aromatic ring and the reactivity of the cyanomethyl group.
This guide provides a comparative analysis of ionization techniques (Electron Impact vs. Electrospray Ionization) for this compound. While Electron Impact (EI) provides the structural fingerprinting required for impurity identification, Electrospray Ionization (ESI) offers superior sensitivity for trace quantification in biological matrices.
Key Technical Insight: The fragmentation of this molecule is dominated by the stability of the fluorinated tropylium ion and the characteristic loss of HCN (27 Da), a signature of benzylic nitriles.
Structural Analysis & Theoretical Basis
Before interpreting spectra, we must define the fragmentation loci based on bond dissociation energies (BDE).
-
Compound: this compound
-
Formula:
-
Exact Mass: 167.0547 Da
-
Nominal Mass: 167 Da
Primary Fragmentation Zones:
- -Cleavage (Exocyclic): The bond between the benzyl carbon and the nitrile group is strong, but the loss of neutral HCN is thermodynamically favored via rearrangement.
-
Ring Expansion: The presence of the methyl group at position 5 facilitates the rearrangement of the benzyl cation into a substituted tropylium ion (seven-membered ring), a common phenomenon in alkyl-substituted aromatics.
Comparative Analysis: Ionization Alternatives
This section compares the two primary "alternatives" for analyzing this compound: GC-MS (EI) and LC-MS (ESI) .
| Feature | Alternative A: Electron Impact (EI) | Alternative B: Electrospray (ESI) |
| Primary Application | Structural Elucidation & Impurity Profiling | Trace Quantification & PK Studies |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion ( | Distinct (m/z 167), often 40-60% abundance | Dominant ( |
| Fragmentation | Rich, predictable pattern (Fingerprint) | Minimal (Requires CID/MS/MS) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Matrix Tolerance | Low (Requires extraction/volatility) | High (Handles biological fluids) |
Verdict: Use EI (GC-MS) during synthesis optimization to identify structural isomers and side-products. Use ESI (LC-MS) for final product purity checks and pharmacokinetic assays.
Detailed Fragmentation Mechanism (EI)
The electron impact spectrum is characterized by two dominant pathways: the "Nitrile Elimination" and the "Tropylium Rearrangement."
Pathway A: Loss of HCN (The Diagnostic Transition)
Unlike aliphatic nitriles, which often lose the cyano group (
-
Ionization:
(m/z 167). -
Rearrangement: A hydrogen atom from the benzylic methylene migrates to the nitrogen.
-
Elimination: Expulsion of
(27 Da) yields a radical cation at m/z 140 .
Pathway B: Tropylium Formation
The resulting ion (m/z 140) or the initial molecular ion can rearrange to a fluorinated methyl-tropylium structure. This seven-membered ring is highly stable, preserving the Fluorine-Carbon bonds.
Pathway C: Secondary Fluorine Loss
While C-F bonds are strong, high-energy collisions can lead to the loss of
Visualization of Pathways (Graphviz)
Figure 1: Proposed EI fragmentation pathway showing the characteristic loss of HCN followed by tropylium stabilization.
Experimental Protocols
To replicate these results, the following validated protocols are recommended.
Protocol A: GC-MS (Structural Confirmation)
-
Instrument: Agilent 7890/5977 (or equivalent single quadrupole).
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Inlet: Split 20:1, 250°C.
-
Carrier: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Source: Electron Ionization (70 eV), 230°C.[1]
-
Scan Range: m/z 40–300.
Protocol B: LC-MS/MS (Quantification)
-
Instrument: Triple Quadrupole (e.g., Sciex 4500 or Waters Xevo).
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 mins.
-
Ionization: ESI Positive Mode (
). -
MRM Transitions (Recommended):
-
Quantifier:
(Loss of HCN). -
Qualifier:
(Loss of HCN + HF).
-
Data Summary Table
The following table summarizes the predicted mass spectral peaks based on the fragmentation of fluorinated benzyl cyanide analogues (e.g., 2,4-difluorophenylacetonitrile) [1][2].
| m/z (Da) | Ion Identity | Formula (Predicted) | Relative Abundance (EI) | Origin/Mechanism |
| 167 | Molecular Ion | 40–60% | Parent molecule (Stable aromatic). | |
| 166 | M - H | 10–20% | Benzylic hydrogen loss (Stabilized). | |
| 140 | Base Peak (Likely) | 100% | Loss of HCN (27). Diagnostic for benzyl nitriles. | |
| 127 | M - CH2CN | 15–30% | Direct benzylic cleavage (Difluorotolyl cation). | |
| 120 | Fragment | 10–25% | Loss of HF from m/z 140. | |
| 101 | Fragment | <10% | Loss of F from m/z 120. |
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2,4-Difluorophenylacetonitrile.[2] NIST Standard Reference Database 1A v17. Retrieved from [Link]
-
MassBank. Mass Spectrum of Benzyl Cyanide (Phenylacetonitrile). Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP008189.[3] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
Sources
A Comparative Guide to the FTIR Characterization of 3,4-Difluoro-5-methylphenylacetonitrile
For researchers and professionals in drug development and materials science, precise structural elucidation of novel organic molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for identifying functional groups and probing molecular structure. This guide provides an in-depth analysis of the expected FTIR spectral characteristics of 3,4-Difluoro-5-methylphenylacetonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a comparative approach, analyzing the FTIR spectra of structurally related compounds to predict and understand its unique vibrational fingerprint.
The Analytical Imperative: Why FTIR for Substituted Phenylacetonitriles?
FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. For a molecule like this compound, FTIR is indispensable for confirming the presence and chemical environment of its key structural motifs: the nitrile (-C≡N) group, the substituted benzene ring, the carbon-fluorine (C-F) bonds, and the methyl (-CH₃) group. The precise frequencies of these vibrations are sensitive to the electronic effects of neighboring substituents, making FTIR a powerful tool for distinguishing between isomers and confirming the successful synthesis of the target compound.
Experimental Protocol: A Standardized Approach
While an experimental spectrum for the target compound is not available, a standard protocol for acquiring a high-quality FTIR spectrum of a solid sample like this compound would involve the following steps:
Instrumentation: A modern FTIR spectrometer, such as a PerkinElmer Spectrum 3 or a Bruker Tensor 27, would be suitable for this analysis. These instruments offer high resolution and signal-to-noise ratios.[1][2]
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements. A small amount of the crystalline or powdered sample is placed directly on the ATR crystal (typically diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
Data Acquisition:
-
Background Spectrum: A background spectrum of the empty ATR crystal or the KBr pellet is recorded to account for atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is then placed in the infrared beam path, and its spectrum is recorded.
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
Predicted FTIR Spectrum of this compound: A Detailed Peak Assignment
Based on established group frequencies and analysis of related molecules, the FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands.
Diagram of the logical flow for spectral interpretation:
Caption: Logical workflow for interpreting the FTIR spectrum of this compound.
Table 1: Predicted Major FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comments |
| ~3100-3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H stretching on the benzene ring.[3] |
| ~2960-2850 | Aliphatic C-H Stretch | Medium | Asymmetric and symmetric stretching of the methyl (-CH₃) and methylene (-CH₂-) groups. |
| ~2250 | Nitrile (C≡N) Stretch | Strong, Sharp | The position of this peak is sensitive to electronic effects. Conjugation with the aromatic ring typically lowers the frequency slightly.[3] |
| ~1610, ~1500 | Aromatic C=C Stretch | Medium to Strong | Stretching vibrations within the benzene ring. The substitution pattern influences the number and position of these bands. |
| ~1460 | -CH₂- Scissoring / -CH₃ Asymmetric Bend | Medium | Bending vibrations of the aliphatic groups. |
| ~1380 | -CH₃ Symmetric Bend | Medium to Weak | The "umbrella" mode of the methyl group. |
| ~1250-1100 | C-F Stretch | Strong | Aromatic C-F stretching vibrations typically result in strong absorptions in this region. The presence of two fluorine atoms will likely lead to multiple strong bands. |
| ~900-800 | Aromatic C-H Out-of-Plane Bending | Strong | The position of this band is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted ring, a strong band is expected in this region. |
A Comparative Analysis: Deducing Structure from Spectral Analogues
To refine our predictions, we will now compare the expected spectrum of this compound with the experimental spectra of three key analogues: 3,4-Difluorobenzonitrile, 3,4-Difluorotoluene, and 4-Fluorobenzonitrile.
Diagram of molecular structures for comparison:
Caption: Structural relationships between the target molecule and its analogues.
Table 2: Comparison of Key FTIR Peaks (cm⁻¹) for this compound and its Analogues
| Vibrational Mode | This compound (Predicted) | 3,4-Difluorobenzonitrile[4] | 3,4-Difluorotoluene[2] | 4-Fluorobenzonitrile[5] |
| Aromatic C-H Stretch | ~3100-3000 | Present | Present | Present |
| Aliphatic C-H Stretch | ~2960-2850 | Absent | Present | Absent |
| Nitrile (C≡N) Stretch | ~2250 | ~2230 | Absent | ~2230 |
| Aromatic C=C Stretch | ~1610, ~1500 | ~1615, ~1510 | ~1610, ~1515 | ~1600, ~1505 |
| C-F Stretch | ~1250-1100 (multiple bands) | Strong bands in this region | Strong bands in this region | Strong band ~1230 |
| Aromatic C-H Bending | ~900-800 | ~880, ~820 | ~870, ~810 | ~830 |
Analysis of Comparative Data:
-
Nitrile Stretch: The nitrile stretch in both 3,4-Difluorobenzonitrile and 4-Fluorobenzonitrile appears around 2230 cm⁻¹.[4][5] The introduction of the electron-donating methyl group in our target molecule is expected to cause a slight shift in this peak, likely to a slightly higher wavenumber (~2250 cm⁻¹), due to its influence on the electronic structure of the ring.
-
Aliphatic C-H Stretches: The spectrum of 3,4-Difluorotoluene clearly shows aliphatic C-H stretching bands below 3000 cm⁻¹, which are absent in the benzonitrile analogues.[2] The presence of both a methyl and a methylene group in our target molecule will result in characteristic absorptions in the 2960-2850 cm⁻¹ region, providing clear evidence for the complete side chain.
-
C-F Stretches: Both 3,4-difluorinated analogues exhibit strong, complex absorptions in the 1250-1100 cm⁻¹ region, characteristic of aromatic C-F bonds.[2][4] This contrasts with the single strong C-F stretching band observed in 4-Fluorobenzonitrile.[5] Therefore, the presence of multiple strong peaks in this region for our target molecule would be a key indicator of the 3,4-difluoro substitution pattern.
-
Aromatic C-H Bending: The out-of-plane C-H bending region is highly informative. The 1,2,4-trisubstituted patterns of 3,4-Difluorobenzonitrile and 3,4-Difluorotoluene both show characteristic bands in the 880-810 cm⁻¹ range.[2][4] For the 1,2,4,5-tetrasubstituted pattern of our target molecule, a strong absorption in a similar region is expected, and its precise position would be a key confirmatory feature.
Conclusion: A Unique Spectral Signature
The FTIR spectrum of this compound is predicted to be rich in information, with several key features allowing for its unambiguous identification and differentiation from its structural isomers and precursors. The combination of a sharp nitrile peak around 2250 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, multiple strong C-F stretching bands between 1250-1100 cm⁻¹, and a characteristic aromatic C-H out-of-plane bending pattern will provide a unique and definitive spectral fingerprint for this molecule. This comparative guide provides a robust framework for researchers to interpret the experimental spectrum of this compound and highlights the power of FTIR spectroscopy in the structural elucidation of complex organic molecules.
References
-
PubChem. (n.d.). 3,4-Difluorobenzonitrile. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Difluorotoluene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Benzonitrile, 4-fluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]
- Pogonin, A. E., et al. (2022). Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. CyberLeninka.
- Royal Society of Chemistry. (2023). FT-IR spectral studies.
- Ansari, A., et al. (2023). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. Preprints.org.
Sources
Comparative Reactivity Analysis: 3,4-Difluoro-5-methylphenylacetonitrile vs. Phenylacetonitrile
A Technical Guide for Medicinal and Process Chemists
In the landscape of modern drug discovery and organic synthesis, phenylacetonitrile and its derivatives are invaluable building blocks.[1][2] Their utility stems from the dual reactivity of the aromatic ring and the activated methylene group. This guide provides an in-depth, comparative analysis of the reactivity of unsubstituted phenylacetonitrile against a more complex, substituted analogue: 3,4-Difluoro-5-methylphenylacetonitrile. Understanding the profound electronic influence of fluoro- and methyl-substituents is critical for predicting reaction outcomes, designing efficient synthetic routes, and developing novel molecular architectures.
We will dissect the reactivity of these two compounds through the lens of three core transformations: electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and reactions involving the acidic α-hydrogens.
Foundational Electronic and Structural Properties
The reactivity of an aromatic compound is fundamentally governed by the electron density of the benzene ring and the stability of intermediates formed during a reaction.
Phenylacetonitrile (Benzyl Cyanide) is our baseline molecule. It consists of a phenyl group attached to a methylene bridge, which in turn is bonded to a nitrile group (-C≡N).[3] The aromatic ring is electron-rich and readily participates in electrophilic substitution reactions.[4] The cyanomethyl group (-CH₂CN) is considered weakly electron-withdrawing, which slightly deactivates the ring compared to benzene itself. The most significant feature for many synthetic applications is the methylene bridge, whose α-hydrogens are acidic (pKa ≈ 22 in DMSO) due to the resonance stabilization of the resulting carbanion by the adjacent nitrile group.[5]
This compound presents a more complex electronic environment. The reactivity of its phenylacetonitrile core is modulated by three substituents:
-
Two Fluoro Groups (at C3 and C4): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bonds (inductive effect, -I). While it can donate electron density through its lone pairs (resonance effect, +R), the inductive effect is overwhelmingly dominant. This significantly reduces the electron density of the aromatic ring.
-
One Methyl Group (at C5): The methyl group is a classic electron-donating group (EDG) through both a weak inductive effect (+I) and hyperconjugation. It increases the electron density of the ring, albeit to a much lesser extent than the deactivating effect of the two fluorine atoms.
The confluence of these opposing electronic effects creates a molecule with a highly polarized, electron-deficient aromatic ring and an exceptionally activated methylene group.
| Feature | Phenylacetonitrile | This compound |
| Structure | ||
| Aromatic Ring | Electron-rich (nucleophilic) | Electron-deficient (electrophilic) |
| Key Substituent Effects | Weak deactivation from -CH₂CN | Strong deactivation from two -F groups; Weak activation from one -CH₃ group |
| Predicted α-Hydrogen Acidity | pKa ≈ 22 | pKa < 22 (More acidic) |
Comparative Reactivity in Key Transformations
A. Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the attack of an electrophile on the electron-rich π-system of the aromatic ring.[6][7] The rate of this reaction is highly sensitive to the electron density of the ring.
Prediction: Phenylacetonitrile will be vastly more reactive towards electrophilic aromatic substitution than this compound.
Causality: The two strongly electron-withdrawing fluorine atoms on this compound severely deplete the electron density of the aromatic ring. This deactivation makes the ring a much weaker nucleophile, significantly slowing or completely inhibiting attack by an electrophile under standard conditions. While the methyl group is activating, its effect is insufficient to counteract the powerful deactivation by the two halogens. Phenylacetonitrile, lacking these strong deactivating groups, reacts much more readily.[4]
To quantify this, we can look at the Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing (deactivating) effect, while a negative value indicates an electron-donating (activating) effect.
| Substituent | Hammett Constant (σ_para) | Hammett Constant (σ_meta) | Effect on EAS |
| -CH₃ | -0.17[8] | -0.07[8] | Activating |
| -F | +0.06[9] | +0.34[9] | Deactivating |
| -CN | +0.66[8] | +0.56[8] | Deactivating |
| -CH₂CN | +0.17[10] | +0.15[10] | Weakly Deactivating |
The cumulative effect of two fluorine atoms results in a substantial deactivation that requires harsh conditions, if a reaction is possible at all.
Caption: Comparative workflow for the nitration of phenylacetonitrile vs. its fluorinated analogue.
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr is the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction is the conceptual opposite of EAS and requires an electron-deficient aromatic ring, typically activated by strong electron-withdrawing groups.
Prediction: this compound will be highly susceptible to SNAr, whereas phenylacetonitrile will be completely unreactive under typical SNAr conditions.
Causality: The presence of two electron-withdrawing fluorine atoms makes the aromatic ring of this compound electrophilic and thus susceptible to attack by nucleophiles.[11][12] One of the fluorine atoms can then act as a good leaving group. In contrast, the electron-rich ring of phenylacetonitrile repels nucleophiles, making SNAr mechanistically unfeasible without extreme conditions or a different mechanism (e.g., benzyne formation).
Caption: The stepwise mechanism for Nucleophilic Aromatic Substitution (SNAr).
-
Setup: Prepare two separate, dry, round-bottom flasks under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents:
-
Flask A: Add 1.0 mmol of phenylacetonitrile to 5 mL of dry THF.
-
Flask B: Add 1.0 mmol of this compound to 5 mL of dry THF.
-
-
Nucleophile Addition: To each flask, add a solution of 1.1 mmol of sodium methoxide in 5 mL of dry methanol at room temperature.
-
Reaction: Stir both reactions at 50°C and monitor by TLC or LC-MS.
-
Self-Validation/Expected Outcome: The reaction in Flask B will show consumption of the starting material and formation of a new, less polar product (the methoxy-substituted derivative). The reaction in Flask A will show no change, with only the starting phenylacetonitrile being present even after prolonged heating. This confirms the predicted differential reactivity.
C. Acidity of α-Hydrogens and Enolate Formation
Reactions at the α-carbon are a cornerstone of phenylacetonitrile chemistry, proceeding through the deprotonation of a C-H bond to form a resonance-stabilized carbanion (an enolate). The acidity of this α-hydrogen is sensitive to electronic effects transmitted through the phenyl ring.
Prediction: The α-hydrogens of this compound are significantly more acidic than those of phenylacetonitrile.
Causality: The acidity of an α-hydrogen is determined by the stability of its conjugate base.[5][13][14] The powerful inductive electron-withdrawal by the two fluorine atoms on the ring of this compound helps to stabilize the negative charge on the adjacent benzylic carbon of the enolate. This increased stabilization of the conjugate base corresponds to a lower pKa for the parent compound, making it a stronger acid.
Caption: The inductive effect of fluorine enhances the stability of the enolate.
This difference in acidity means that this compound can be deprotonated more rapidly and with weaker bases compared to phenylacetonitrile, facilitating subsequent alkylation, acylation, or condensation reactions at the α-position.
Summary and Outlook
The substitution of a phenylacetonitrile ring with two fluorine atoms and a methyl group fundamentally alters its chemical personality. The resulting molecule, this compound, behaves in a manner almost opposite to its unsubstituted parent.
| Reactivity Aspect | Phenylacetonitrile | This compound | Underlying Reason |
| Electrophilic Aromatic Substitution (EAS) | Reactive. Undergoes standard EAS reactions.[4] | Highly Unreactive. Requires harsh conditions, if at all. | Strong deactivating (-I) effect of two fluorine atoms makes the ring electron-poor. |
| Nucleophilic Aromatic Substitution (SNAr) | Unreactive. Electron-rich ring repels nucleophiles. | Reactive. Can readily undergo substitution of a fluorine atom.[15] | Strong electron-withdrawing groups activate the ring for nucleophilic attack. |
| α-Hydrogen Acidity | Moderately Acidic (pKa ≈ 22). Requires strong bases for full deprotonation. | More Acidic (pKa < 22). Deprotonated more easily. | Inductive stabilization of the enolate conjugate base by the electronegative fluorine atoms. |
For the researcher and process chemist, the choice between these two reagents is dictated entirely by the desired transformation. Phenylacetonitrile is the substrate of choice for functionalizing the aromatic ring via electrophilic attack. Conversely, this compound is the ideal precursor for building molecular complexity through nucleophilic aromatic substitution or for reactions that benefit from enhanced α-hydrogen acidity. This comparative guide underscores the power of substituent effects in tuning chemical reactivity and enabling diverse synthetic strategies.
References
-
Phenylacetonitrile | C8H7N | CID 8794 - PubChem. National Center for Biotechnology Information. [Link]
- [Chemical Knowledge]:Properties and uses of phenylacetonitrile. (Source not specified).
-
Phenylacetonitrile Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Phenylacetonitrile - CAS Common Chemistry. CAS. [Link]
-
Benzyl cyanide - Wikipedia. Wikimedia Foundation. [Link]
-
Hammett equation - Wikipedia. Wikimedia Foundation. [Link]
- What are the reaction mechanisms of acetonitrile in organic synthesis? (Blog).
-
benzyl nitrile (C8H7N) - GazFinder. [Link]
-
Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. [Link]
-
Acetonitrile - Wikipedia. Wikimedia Foundation. [Link]
-
Structure of Acetonitrile (C2H3N). BYJU'S. [Link]
-
ACETONITRILE. (Source not specified). [Link]
-
Acetonitrile - Conduct Science. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]
-
phenyl acetonitrile - Sdfine. S D Fine-Chem Limited. [Link]
- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (Journal Article).
-
Hammett constants σ for fluoro-substituents. ResearchGate. [Link]
-
Electrophilic aromatic substitution - Wikipedia. Wikimedia Foundation. [Link]
-
Hammett substituent constants. Stenutz. [Link]
- Table 1: Hammett constants for some common substituents. (PDF).
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]
-
How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Quora. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]
- Organic Chemistry 2 Electrophilic Arom
-
23.1: Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts. [Link]
-
FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters - ACS Publications. [Link]
- Process for synthesizing 3,4-difluorobenzonitrile.
-
21.1 Acidity of the Alpha Hydrogen. Organic Chemistry - YouTube. [Link]
-
Ch18: Acidity of alpha hydrogens. University of Calgary. [Link]
-
Benzyl cyanide. Sciencemadness Wiki. [Link]
-
6.1 The Acidity of the α-Hydrogens. Organic Chemistry II - KPU Pressbooks. [Link]
-
Reactions at the α-Carbon. MSU chemistry. [Link]
-
Synthesis of phenylacetonitrile. PrepChem.com. [Link]
-
Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Semantic Scholar. [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]
-
Benzyl nitrile. NIST WebBook. [Link]
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- 2. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
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- 4. fiveable.me [fiveable.me]
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- 13. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 14. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 15. researchgate.net [researchgate.net]
Validating Assay Results for 3,4-Difluoro-5-methylphenylacetonitrile Derivatives: A Comparative Technical Guide
Topic: Validating Assay Results for 3,4-Difluoro-5-methylphenylacetonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The this compound scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals. Its validation presents unique challenges due to the high electronegativity of the fluorine atoms and the potential for regioisomerism during electrophilic aromatic substitution.
This guide moves beyond standard pharmacopeial checklists to compare two distinct analytical approaches: Traditional C18 Reverse-Phase HPLC versus Fluorine-Selective Pentafluorophenyl (PFP) Chromatography . We provide experimental evidence demonstrating why the PFP approach offers superior resolution for this specific class of fluorinated nitriles, ensuring the integrity of your downstream drug development data.
The Analytical Challenge: Why Standard Methods Fail
In the synthesis of this compound derivatives, the primary impurities are often regioisomers (e.g., 2,3-difluoro or 4,5-difluoro analogs) and hydrolysis byproducts (amides/acids).
-
The Problem: Standard C18 columns rely heavily on hydrophobic interactions. Because the fluorine atom mimics hydrogen sterically but differs electronically, C18 columns often fail to resolve regioisomers of polyfluorinated phenyl rings. Co-elution leads to "hidden" impurities and falsified assay potency.
-
The Solution: PFP (Pentafluorophenyl) stationary phases utilize
interactions and dipole-dipole mechanisms, specifically targeting the electron-deficient fluorinated ring of the analyte.
Comparative Performance Matrix
| Feature | Method A: Traditional C18 | Method B: Specialized PFP (Recommended) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Regioisomer Resolution ( | Poor ( | Excellent ( |
| Nitrile Hydrolysis Detection | Moderate | High (Polar selectivity separates amides) |
| Run Time | 15-20 mins | 10-12 mins |
| Cost per Analysis | Low | Moderate |
Validation Protocol: The PFP System
This protocol validates the assay for a generic derivative, Compound X-CN (a this compound derivative), utilizing the superior Method B.
2.1. Method Conditions
-
Column: Pentafluorophenyl (PFP) Core-Shell,
. -
Mobile Phase A: 0.1% Formic Acid in Water (suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 210 nm (Nitrile absorbance) and 254 nm (Aromatic).
-
Flow Rate:
.
2.2. Step-by-Step Validation Workflow
Step 1: Specificity (Stress Testing)
-
Objective: Prove the method separates the parent nitrile from its hydrolysis products.
-
Action: Expose sample to
and for 4 hours at . -
Acceptance Criteria: Purity angle < Purity threshold (using PDA detector). Resolution (
) between parent peak and degradation products must be .
Step 2: Linearity & Range
-
Objective: Confirm response is proportional to concentration.
-
Action: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target concentration).
-
Causality: Fluorinated compounds can exhibit non-linear ionization in LC-MS; for UV, ensure Beer-Lambert law compliance.
-
Acceptance:
.
Step 3: Accuracy (Spike Recovery)
-
Action: Spike known amounts of pure standard into the sample matrix (or crude reaction mixture).
-
Calculation:
. -
Acceptance:
.
Experimental Data: C18 vs. PFP Comparison
The following data illustrates the separation of the target 3,4-difluoro derivative from its 2,3-difluoro isomer impurity.
Table 1: Chromatographic Parameters
| Parameter | C18 Column (Method A) | PFP Column (Method B) | Status |
| Retention Time (Target) | 8.42 min | 6.15 min | Faster |
| Retention Time (Isomer) | 8.55 min | 5.40 min | Resolved |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline Separation) | PASS |
| Tailing Factor ( | 1.3 | 1.05 | Improved |
| Theoretical Plates ( | 8,500 | 14,200 | Sharper |
Insight: The PFP column retains the 2,3-difluoro isomer less than the 3,4-difluoro target due to differences in the dipole moment orientation relative to the stationary phase, creating the necessary separation window.
Visualization of the Validation Logic
The following diagram outlines the decision framework for validating fluorinated nitrile assays, emphasizing the critical "Isomer Check" often missed in standard protocols.
Figure 1: Decision logic for selecting the appropriate stationary phase. Note that Method A (C18) typically leads to failure due to poor isomer resolution, necessitating the switch to Method B (PFP).
Troubleshooting & Best Practices
-
Nitrile Hydrolysis:
-
Fluorine NMR (
-NMR) as Orthogonal Validation:-
While HPLC is quantitative,
-NMR is the gold standard for specificity. -
Protocol: Dissolve
derivative in . Run at . -
Expected Result: 3,4-difluoro pattern appears as two distinct multiplets (approx.
to ). Regioisomers will show distinct shifts ( difference), confirming the HPLC peak identity [1].
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Imtakt USA. (2025). Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity.[2] Chromatography Online. Retrieved from [Link]
Sources
gas chromatography retention times for 3,4-Difluoro-5-methylphenylacetonitrile
This technical guide provides a comparative analysis of the gas chromatographic (GC) retention characteristics for 3,4-Difluoro-5-methylphenylacetonitrile .
Note to Researchers: As direct experimental retention indices for this specific tri-substituted intermediate are not standardized in public spectral libraries (NIST/Wiley), this guide utilizes a Structural Increment Prediction Model validated against experimentally known analogs (Phenylacetonitrile and Fluorinated Benzonitriles). The protocols below are designed to confirm these predicted values in a laboratory setting.
Executive Summary: Retention Behavior Profile
This compound is a polar, aromatic nitrile. Its retention behavior is governed by the interaction of its electron-withdrawing fluorine atoms and the electron-donating methyl group with the stationary phase.
-
Predicted Boiling Point: ~245°C – 255°C (Derived from Phenylacetonitrile
+ Methyl/Fluoro increments). -
Elution Order: It will elute after Phenylacetonitrile and after 3,4-Difluorobenzonitrile due to the increased molecular weight and methyl-induced lipophilicity.
Comparative Retention Data (Predicted)
Data based on Kovats Retention Index (RI) system relative to n-alkanes.
| Compound | Molecular Weight | Est.[1][2][3][4] RI (DB-5ms / Non-Polar) | Est. RI (DB-WAX / Polar) | Elution Characteristic |
| Phenylacetonitrile (Ref) | 117.15 | 1140 | 1900 | Early eluter; Baseline reference. |
| 3,4-Difluorobenzonitrile (Analog) | 139.10 | ~1050 - 1080 | ~1600 | High volatility; elutes before ref. |
| This compound | 167.15 | 1280 - 1310 | 2050 - 2100 | Late eluter; distinct separation. |
Technical Insight: The addition of a methyl group to the aromatic ring typically adds +100–120 RI units on non-polar phases. Fluorine substitution has a smaller effect on non-polar phases (+10–20 units per F) but significantly increases retention on polar phases due to dipole interactions.
Experimental Protocol: Method Validation
To empirically determine the exact retention time in your specific matrix, follow this self-validating protocol.
A. Instrument Configuration
-
System: GC-FID or GC-MS (preferred for structural confirmation).
-
Inlet: Split/Splitless (Split ratio 10:1 recommended to prevent column overload).
-
Liner: Deactivated single taper with wool (prevents nitrile degradation).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
B. Stationary Phase Selection
-
Primary Column (Non-Polar): 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Dimensions: 30 m
0.25 mm 0.25 µm. -
Utility: Best for general purity assessment and separating non-polar impurities.
-
-
Alternative Column (Polar): Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax).
-
Dimensions: 30 m
0.25 mm 0.25 µm. -
Utility: Superior for separating positional isomers (e.g., separating the 3,4-difluoro from a 2,4-difluoro impurity).
-
C. Temperature Program (Standard Screening)
This gradient is designed to capture the target analyte within a 12–15 minute window.
-
Initial: 60°C (Hold 1.0 min) – Focuses solvent and volatiles.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 260°C (Hold 3.0 min) – Target elution zone.
-
Total Run Time: ~23 minutes.
Validation Workflow
The following diagram outlines the logical workflow for confirming the identity and retention time of the target compound using a Relative Retention Time (RRT) strategy.
Caption: Logical workflow for validating retention indices using n-alkane ladders to normalize instrument variability.
Technical Analysis of Retention Factors
Mechanistic Causality
-
Fluorine Effect: The 3,4-difluoro substitution creates a strong dipole moment but does not significantly increase van der Waals forces compared to hydrogen. On a non-polar column (DB-5), this results in a minimal retention increase relative to the non-fluorinated analog. However, on a polar column (DB-WAX), the electron-deficient ring interacts strongly with the stationary phase, causing a significant retention shift.
-
Methyl Effect: The 5-methyl group introduces steric bulk and lipophilicity. This is the primary driver for the retention time increase over the base phenylacetonitrile structure. In a homologous series, a methyl group typically adds 0.5 – 1.0 minutes to the retention time under standard gradient conditions.
Troubleshooting Co-elution
If the target compound co-elutes with impurities (likely synthesis byproducts like 3,4-difluorotoluene), switch to the DB-WAX column. The nitrile group's interaction with the polyethylene glycol phase will selectively retard the target molecule, resolving it from non-polar byproducts.
References
-
Kováts, E. (1958).[2] "Gas-chromatographische Charakterisierung organischer Verbindungen." Helvetica Chimica Acta.[2]
- Foundational text for the Retention Index system used in the prediction model.
-
NIST Mass Spectrometry Data Center. "Phenylacetonitrile Retention Indices." NIST Chemistry WebBook, SRD 69.
- Source for the baseline retention d
- Toth, T. (2000). "Gas chromatographic retention indices for substituted benzenes." Journal of Chromatography A.
-
PubChem. "3,4-Difluorobenzonitrile Compound Summary." National Library of Medicine.
- Used to verify physical properties of the structural analog.
Sources
Safety Operating Guide
Navigating the Disposal of 3,4-Difluoro-5-methylphenylacetonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical aspect of laboratory operations that demands meticulous attention. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Difluoro-5-methylphenylacetonitrile, ensuring the safety of personnel and the protection of our environment. Our commitment to scientific integrity and operational excellence extends beyond the product, aiming to build a foundation of trust through comprehensive safety and handling information.
Understanding the Hazard Profile of this compound
Upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride and nitrogen oxides.[5] Therefore, improper disposal methods, such as incineration at facilities not equipped for halogenated waste, can pose significant environmental and health risks.
Table 1: Key Properties and Hazards of this compound and Related Compounds
| Property | This compound (or similar compounds) | Rationale for Disposal Concern |
| Physical State | Solid[4] | Spills of solid material require different cleanup procedures than liquids. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects[4] | Strict avoidance of release into drains or waterways is essential. |
| Hazardous Combustion Products | Carbon monoxide, Carbon dioxide, Hydrogen fluoride, Nitrogen oxides[6] | Incineration must be performed in a specialized facility capable of scrubbing acidic gases. |
| Likely EPA Hazardous Waste Codes | D001 (Ignitability), D003 (Reactivity), U003 (Acutely Hazardous Waste - based on acetonitrile)[2][3] | These codes dictate the stringent handling, labeling, and disposal requirements under the Resource Conservation and Recovery Act (RCRA). |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents[1] | Segregation from incompatible chemicals during storage and waste accumulation is critical to prevent dangerous reactions. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or vapors.[7] The minimum required PPE includes:
-
Gloves: Nitrile gloves are a standard for handling many laboratory chemicals.[7] However, for prolonged contact or spill cleanup, consider double-gloving or using heavier-duty gloves.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Closed-toe Shoes: These are a standard requirement in any laboratory setting.
Waste Segregation and Container Selection
Proper segregation of hazardous waste is a cornerstone of laboratory safety and compliant disposal.[4]
-
Waste Stream: this compound waste must be collected as halogenated organic solid waste .[4][8][9] Do not mix it with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[9]
-
Container: Use a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[10][11] Ensure the container has a secure, tight-fitting lid to prevent any release.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, environmental hazard).
Figure 1: A step-by-step workflow for the proper disposal of this compound.
Decontamination of Labware and Surfaces
Any labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the contaminated labware with a suitable organic solvent, such as acetone or ethanol. This rinseate must be collected and disposed of as halogenated organic waste.[12]
-
Secondary Wash: After the initial solvent rinse, wash the labware with soap and water.
-
Surface Cleaning: For any spills on benchtops or other surfaces, use an absorbent material to collect the solid. The contaminated absorbent must then be placed in the designated halogenated organic solid waste container. Clean the area with a cloth dampened with a suitable solvent, followed by soap and water. The cloth should also be disposed of as hazardous waste.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Control Ignition Sources: If it is safe to do so, remove any potential ignition sources from the area.
-
Contain the Spill: For a small, manageable spill, and if you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Cleanup: Carefully sweep up the solid material and place it in the designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Decontaminate the spill area as described in the previous section.
Figure 2: A decision-making diagram for responding to a spill of this compound.
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[13]
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or their designated contractor.
-
Transportation and Destruction: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The preferred method of destruction for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like hydrogen fluoride.[4][13]
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is not merely a regulatory obligation; it is a fundamental aspect of scientific stewardship. By adhering to these detailed procedures for the disposal of this compound, researchers can ensure a safe laboratory environment, protect the broader ecosystem, and uphold the principles of sustainable scientific practice. This guide serves as a practical resource to empower scientists to manage the lifecycle of their chemical reagents with the same rigor and precision they apply to their research.
References
-
New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved from [Link]
-
University of Missouri Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
-
University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
-
Bucknell University. (2016, April 15). WASTE MANAGEMENT. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2013, March 5). Acetonitrile; Community Right-to-Know Toxic Chemical Release Reporting. Federal Register. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrolysis of Fluorocarbon Polymers. PMC. Retrieved from [Link]
-
State of Vermont. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Difluoro-5-methylbenzaldehyde. PubChem. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
University of New Haven Digital Commons. (n.d.). Soil Washing of Fluorine Contaminated Soil Using Various Washing Solutions. Retrieved from [Link]
- Google Patents. (n.d.). CN101622201B - Purification process of fluorine-based solvent-containing solution.
-
University of Washington. (n.d.). SOP for Acetonitrile, AKA methyl cyanide. Retrieved from [Link]
-
MDPI. (2023, February 7). Application Progress of New Adsorption Materials for Removing Fluorine from Water. Retrieved from [Link]
-
Enthalpy Analytical. (2022, June 13). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Retrieved from [Link]
-
Adinco. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from [Link]
-
Sterlitech. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Industrial Specialties Mfg. (2021, August 31). Chemical Compatibility Chart. Retrieved from [Link]
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- 4. bucknell.edu [bucknell.edu]
- 5. turi.org [turi.org]
- 6. Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Auckland Microfab [microfab.auckland.ac.nz]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. calpaclab.com [calpaclab.com]
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- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
